Product packaging for AST 487(Cat. No.:CAS No. 1069112-48-6)

AST 487

Cat. No.: B7948040
CAS No.: 1069112-48-6
M. Wt: 529.6 g/mol
InChI Key: ODPGGGTTYSGTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AST 487 is a useful research compound. Its molecular formula is C26H30F3N7O2 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30F3N7O2 B7948040 AST 487 CAS No. 1069112-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPGGGTTYSGTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212239
Record name AST-487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630124-46-8
Record name AST-487
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AST-487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AST-487
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of AST 487 in Thyroid Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST 487, also known as NVP-AST487, is a potent and selective small molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. In the context of thyroid cancer, particularly medullary and a subset of papillary carcinomas harboring activating RET mutations or rearrangements, this compound has demonstrated significant preclinical efficacy. This document provides a comprehensive overview of the mechanism of action of this compound in thyroid cancer, detailing its molecular targets, effects on downstream signaling pathways, and its impact on tumor cell proliferation and function. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols for foundational assays are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's activity.

Core Mechanism of Action: RET Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of the RET kinase.[1] Activating mutations in the RET proto-oncogene are primary drivers in hereditary medullary thyroid cancer (MTC) and are also found in a significant portion of sporadic MTC and papillary thyroid cancers (PTC).[1][2] These mutations lead to ligand-independent dimerization and constitutive activation of the RET receptor, triggering downstream signaling cascades that promote cell proliferation, survival, and differentiation.[2]

This compound directly targets the kinase domain of RET, preventing its autophosphorylation and subsequent activation.[1][2] This blockade is the critical initiating event in its anti-tumor activity. The inhibitory effect is dose-dependent and has been demonstrated against both wild-type and various oncogenic mutant forms of RET.[2][3]

Quantitative Preclinical Efficacy of this compound

The preclinical activity of this compound has been quantified in various in vitro and in vivo models of thyroid cancer.

In Vitro Kinase and Cell Line Inhibition

This compound exhibits potent inhibition of RET kinase and demonstrates selective cytotoxicity against thyroid cancer cell lines with activating RET mutations.

Target/Cell Line Assay Type IC50 Value RET Mutation Status Reference
RET KinaseKinase Assay0.88 µmol/LN/A[1]
TPC-1Cell Growth AssayDose-dependent inhibition (e.g., significant effect at 100 nmol/L)RET/PTC1 rearrangement[2][3]
TTCell Growth AssayDose-dependent inhibitionC634W (MEN2A)[2]
NPA, ARO, FRO, WROCell Growth AssayNo significant inhibition at 100 nmol/LNo RET mutations[2][3]
In Vivo Xenograft Studies

Daily oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of thyroid cancer.

Xenograft Model Dosing Regimen Outcome Reference
NIH3T3-RETC634W10, 30, 50 mg/kg daily by gavage for 3 weeksDose-dependent inhibition of tumor growth.[2]
TT Cells50 mg/kg single doseInhibition of plasma calcitonin levels after 4 days.[2]

Impact on Downstream Signaling Pathways

By inhibiting RET autophosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are crucial for thyroid cancer cell proliferation and survival. The primary pathways affected are the MAPK/ERK and PI3K/Akt/mTOR pathways.

Inhibition of the MAPK/ERK Pathway

The inhibition of RET phosphorylation by this compound prevents the recruitment and activation of adaptor proteins, leading to the suppression of the Ras-Raf-MEK-ERK (MAPK) cascade. This has been experimentally verified by the observed dose-dependent reduction in the phosphorylation of ERK (Extracellular signal-Regulated Kinase) in thyroid cancer cells treated with this compound.[2]

Inhibition of the PI3K/Akt/mTOR Pathway

Evidence also points to the role of this compound in modulating the PI3K/Akt/mTOR pathway. Inhibition of RET can lead to decreased activation of PI3K and its downstream effectors, including Akt and mTOR. This results in reduced phosphorylation of mTOR substrates like 4E-BP1 and ribosomal S6 kinase, ultimately leading to decreased protein synthesis and cell growth.

Effect on Calcitonin Gene Expression

In medullary thyroid cancer, RET signaling has a physiological role in regulating calcitonin gene expression.[1][4] Treatment with this compound has been shown to inhibit calcitonin gene expression and secretion in MTC cells, both in vitro and in vivo.[1][4] This effect can occur rapidly, even before a reduction in tumor volume is observed, suggesting a direct impact on the transcriptional regulation of the calcitonin gene.[1][4]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

AST487_Mechanism_of_Action cluster_membrane Cell Membrane cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase PLCg PLCγ RET->PLCg RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTORC1 mTORC1 AKT->mTORC1 ERK ERK MEK->ERK S6K p70-S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation S6K->Proliferation 4EBP1->Proliferation AST487 This compound AST487->RET Inhibition

Caption: this compound inhibits RET, blocking MAPK and PI3K/mTOR pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Thyroid Cancer Cell Lines (e.g., TPC-1, TT) AST487_Treatment Treat with varying concentrations of this compound Cell_Culture->AST487_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, WST-1) AST487_Treatment->Proliferation_Assay Western_Blot Western Blot Analysis AST487_Treatment->Western_Blot IC50_Determination Determine IC50 Proliferation_Assay->IC50_Determination Phospho_Protein_Analysis Analyze p-RET, p-ERK, etc. Western_Blot->Phospho_Protein_Analysis Xenograft_Model Establish Tumor Xenografts in Nude Mice AST487_Administration Administer this compound (e.g., oral gavage) Xenograft_Model->AST487_Administration Tumor_Measurement Monitor Tumor Volume AST487_Administration->Tumor_Measurement Efficacy_Evaluation Evaluate Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Evaluation

Caption: Preclinical evaluation workflow for this compound in thyroid cancer.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for the principal assays used to characterize the mechanism of action of this compound.

Western Blot for Phosphorylated RET and Downstream Effectors

This protocol is for the detection of phosphorylated proteins to assess the inhibitory effect of this compound on RET signaling.

  • Cell Lysis:

    • Culture thyroid cancer cells (e.g., TT cells) to 80-90% confluency.

    • Treat cells with desired concentrations of this compound for a specified time (e.g., 90 minutes).

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-RET (Tyr1062), anti-p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like β-actin.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed thyroid cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

    • Incubate the cells for 72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • Cell Implantation:

    • Harvest thyroid cancer cells (e.g., NIH3T3 cells engineered to express oncogenic RET) during their logarithmic growth phase.

    • Subcutaneously inject 1 x 10^6 cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of athymic nude mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for oral administration.

    • Administer this compound daily by oral gavage at predetermined doses (e.g., 10, 30, 50 mg/kg). The control group receives the vehicle only.

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²) x π/6.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 3 weeks) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

    • Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

References

NVP-AST487: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of NVP-AST487, a potent inhibitor of mutant FMS-like tyrosine kinase 3 (FLT3). The information compiled herein is intended to support further research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Data: Kinase Inhibition Profile of NVP-AST487

NVP-AST487 has been characterized as a potent and selective inhibitor of constitutively activated mutant FLT3. Its inhibitory activity extends to other kinases, positioning it as a multi-targeted kinase inhibitor. The following tables summarize the quantitative data on its kinase selectivity.

Table 1: Biochemical Kinase Inhibition by NVP-AST487
Kinase TargetInhibition ValueAssay TypeReference
FLT3K_i_ = 0.12 µMCell-free biochemical assay[1]
FLT3IC_50_ = 520 nMIn vitro kinase assay[2]
RETIC_50_ = 880 nMIn vitro kinase assay[2]
KDR (VEGFR2)IC_50_ = 170 nMIn vitro kinase assay[2]
c-KitIC_50_ = 500 nMIn vitro kinase assay[2]
c-AblIC_50_ = 20 nMIn vitro kinase assay[2]
Flt-4 (VEGFR3)IC_50_ = 790 nMIn vitro kinase assay[2]
Table 2: Cellular Anti-proliferative Activity of NVP-AST487
Cell LineFLT3 StatusIC_50_ (Proliferation)Reference
FLT3-ITD-Ba/F3Mutant (Internal Tandem Duplication)< 5 nM[2]
D835Y-Ba/F3Mutant (Tyrosine Kinase Domain)< 5 nM[2]

Signaling Pathway Modulated by NVP-AST487

NVP-AST487 exerts its anti-leukemic effects by inhibiting the constitutive activation of mutant FLT3, a receptor tyrosine kinase. In acute myeloid leukemia (AML), mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) of FLT3 lead to its ligand-independent activation. This results in the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways. NVP-AST487's inhibition of mutant FLT3 blocks these downstream signals, leading to cell cycle arrest and apoptosis in leukemia cells.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mutant_FLT3 Mutant FLT3 (ITD or TKD) RAS RAS Mutant_FLT3->RAS PI3K PI3K Mutant_FLT3->PI3K JAK JAK Mutant_FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation NVP_AST487 NVP-AST487 NVP_AST487->Mutant_FLT3

Figure 1: NVP-AST487 Inhibition of Mutant FLT3 Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assays

These assays were performed to determine the in vitro inhibitory activity of NVP-AST487 against a panel of purified kinases.

Principle: A radiometric filter-binding assay was likely used to measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a generic kinase substrate, such as poly(Glu, Tyr). The amount of incorporated radioactivity is proportional to the kinase activity.

Protocol:

  • Reaction Mixture Preparation: In a microplate, a reaction mixture containing the purified kinase, the substrate (e.g., poly(Glu, Tyr)), and a buffer solution with appropriate cofactors (e.g., MgCl₂, MnCl₂) is prepared.

  • Inhibitor Addition: NVP-AST487 is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle, e.g., DMSO) is also prepared.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The final ATP concentration is typically at or near the K_m_ for each specific kinase.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Substrate Capture: The reaction is stopped by the addition of a solution like phosphoric acid. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose) which binds the phosphorylated substrate.

  • Washing: The filter is washed multiple times to remove unincorporated [γ-³²P]ATP.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the control. IC_50_ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Biochemical_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Kinase, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add NVP-AST487 (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate (e.g., 30°C for 20 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction & Spot on Filter Incubate->Terminate_Reaction Wash_Filter Wash Filter to Remove Unincorporated ATP Terminate_Reaction->Wash_Filter Quantify Quantify Radioactivity (Scintillation Counting) Wash_Filter->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a Typical Biochemical Kinase Assay.
Cellular Proliferation Assays

These assays were conducted to assess the effect of NVP-AST487 on the growth of leukemia cell lines expressing mutant FLT3.

Principle: The trypan blue exclusion assay is used to differentiate between viable and non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Cell Lines:

  • FLT3-ITD-Ba/F3: A murine pro-B cell line that is dependent on the expression of FLT3 with an internal tandem duplication for its proliferation and survival.

  • D835Y-Ba/F3: A similar Ba/F3 cell line expressing FLT3 with a point mutation in the tyrosine kinase domain.

Protocol:

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) in an appropriate culture medium.

  • Drug Treatment: NVP-AST487 is added to the cell cultures at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Counting:

    • A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

    • The mixture is incubated for a short period (e.g., 1-2 minutes).

    • The numbers of viable (unstained) and non-viable (blue) cells are counted using a hemocytometer and a light microscope.

  • Data Analysis: The percentage of viable cells is calculated for each drug concentration relative to the vehicle control. The IC_50_ value is determined by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve. The Chou-Talalay method can be used for combination index analysis if tested with other agents.

Cellular_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Ba/F3-FLT3 Mutant Cells in Multi-well Plates Start->Seed_Cells Add_Inhibitor Add NVP-AST487 (Varying Concentrations) Seed_Cells->Add_Inhibitor Incubate Incubate for 72 hours (37°C, 5% CO2) Add_Inhibitor->Incubate Stain_Cells Mix Cell Suspension with Trypan Blue Incubate->Stain_Cells Count_Cells Count Viable and Non-viable Cells (Hemocytometer) Stain_Cells->Count_Cells Analyze_Data Calculate % Viability & Determine IC50 Count_Cells->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the Cellular Proliferation Assay.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive review of the primary literature. Researchers should consult the original publications for complete experimental details.

References

The Multi-Kinase Inhibitor AST-487: A Deep Dive into its Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST-487, a potent and selective N,N'-diphenyl urea compound, has emerged as a significant area of interest in oncological research due to its inhibitory action against a panel of key receptor tyrosine kinases (RTKs) implicated in tumorigenesis and progression. This technical guide provides a comprehensive overview of the downstream signaling targets of AST-487, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action

AST-487 functions as an ATP-competitive inhibitor, targeting the kinase activity of several critical RTKs. By binding to the ATP-binding pocket of these enzymes, AST-487 effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition ultimately leads to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells harboring activating mutations in these kinases.[1][2]

Primary and Secondary Kinase Targets

AST-487 exhibits potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and the Rearranged during transfection (RET) proto-oncogene, which are considered its primary targets.[1][3][4] Additionally, it demonstrates significant, albeit less potent, inhibition of Vascular Endothelial Growth Factor Receptor 2 (KDR), stem cell factor receptor (c-Kit), and Abelson murine leukemia viral oncogene homolog 1 (c-Abl) at sub-micromolar concentrations.[1][3]

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of AST-487 against its primary and secondary kinase targets, as well as its effects on the proliferation of various cancer cell lines.

Table 1: In Vitro Kinase Inhibition by AST-487

Target KinaseInhibition ParameterValue (µM)Reference(s)
FLT3Ki0.12[1]
FLT3IC500.52[3]
RETIC500.88[3]
KDRIC500.17[3]
c-KitIC500.50[3]
c-AblIC500.02[3]

Table 2: Anti-proliferative Activity of AST-487 in Cancer Cell Lines

Cell LineCancer TypeTarget MutationIC50 (µM)Reference(s)
FLT3-ITD-Ba/F3LeukemiaFLT3-ITD<0.005[2]
D835Y-Ba/F3LeukemiaFLT3-D835Y<0.005[3]
T24TBladder Cancer-1.3 - 2.5[5]

Downstream Signaling Pathways

The therapeutic effects of AST-487 are mediated through the modulation of various downstream signaling pathways. The following sections detail the known downstream targets of AST-487 for each of its primary and secondary kinase targets.

FLT3 Downstream Signaling

Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation and the subsequent activation of several pro-survival and proliferative signaling pathways. AST-487 effectively abrogates these signals.

  • STAT5 Pathway: A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Constitutively active FLT3 leads to the phosphorylation and activation of STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation. Treatment with AST-487 has been shown to inhibit the autophosphorylation of mutant FLT3 and consequently block the phosphorylation of STAT5.[2]

FLT3_Signaling AST-487 Inhibition of FLT3 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 Phosphorylation pSTAT5 p-STAT5 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression Transcription Regulation AST487 AST-487 AST487->FLT3 Inhibition

AST-487 inhibits FLT3-ITD, blocking STAT5 phosphorylation.
RET Downstream Signaling

The RET receptor tyrosine kinase is a crucial driver in several cancers, including thyroid and lung cancer. Its activation triggers a complex network of downstream signaling pathways.

  • PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.

  • Ras/MAPK Pathway: The Ras/Mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway, is critical for cell proliferation, differentiation, and survival.

  • PLCγ Pathway: Phospholipase C gamma (PLCγ) is another direct target of activated RET, leading to the generation of second messengers that influence various cellular processes.

AST-487 has been demonstrated to inhibit RET autophosphorylation, leading to the downstream suppression of PLCγ and ERK phosphorylation.[5][6]

RET_Signaling AST-487 Inhibition of RET Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RET RET PI3K PI3K RET->PI3K Ras Ras RET->Ras PLCg PLCγ RET->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival PLCg->Survival AST487 AST-487 AST487->RET Inhibition

AST-487 blocks multiple RET downstream pathways.
KDR, c-Kit, and c-Abl Downstream Signaling

While the specific downstream effects of AST-487 on KDR, c-Kit, and c-Abl signaling are less extensively characterized in dedicated studies, the inhibition of these kinases is expected to impact their respective signaling networks.

  • KDR (VEGFR-2): As a key mediator of angiogenesis, KDR inhibition by AST-487 likely contributes to its anti-tumor activity by disrupting tumor vasculature. Downstream pathways of KDR include the PI3K/AKT, PLCγ, and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

  • c-Kit: This receptor is vital for the development and maintenance of various cell lineages, including hematopoietic stem cells and mast cells. Its aberrant activation is a hallmark of several cancers, including gastrointestinal stromal tumors (GISTs). Downstream signaling from c-Kit involves the PI3K/AKT and MAPK pathways.

  • c-Abl: This non-receptor tyrosine kinase is involved in cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML). Downstream effectors of c-Abl include STAT5, PI3K/AKT, and Ras/MAPK pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the characterization of AST-487.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity (IC50 or Ki) of AST-487 against purified kinases.

General Protocol:

  • Reaction Setup: Recombinant kinase, a specific substrate peptide, and ATP are combined in a kinase reaction buffer.

  • Inhibitor Addition: AST-487 is added at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:

    • Radiometric Assays: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

    • Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of kinase inhibition at each AST-487 concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 or Ki value.

Kinase_Assay_Workflow General In Vitro Kinase Assay Workflow Start Start Reaction_Setup Set up kinase reaction: - Recombinant Kinase - Substrate - ATP Start->Reaction_Setup Add_Inhibitor Add AST-487 (various concentrations) Reaction_Setup->Add_Inhibitor Incubate Incubate at controlled temperature Add_Inhibitor->Incubate Detect_Phosphorylation Detect substrate phosphorylation Incubate->Detect_Phosphorylation Data_Analysis Analyze data and determine IC50/Ki Detect_Phosphorylation->Data_Analysis End End Data_Analysis->End

Workflow for determining the in vitro inhibitory activity of AST-487.
Cell Proliferation Assays (e.g., MTT Assay)

Objective: To assess the effect of AST-487 on the viability and proliferation of cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of AST-487 for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

Western Blotting for Phosphorylated Proteins

Objective: To detect the levels of specific phosphorylated proteins in cell lysates after treatment with AST-487.

General Protocol:

  • Cell Lysis: Cells treated with AST-487 are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.

Clinical Development

As of the latest available information, specific clinical trial results for AST-487 are not widely published in the public domain. Further investigation into clinical trial databases and company communications may be required to obtain the most current status of its clinical development.

Conclusion

AST-487 is a potent multi-kinase inhibitor with significant activity against key oncogenic drivers, including FLT3 and RET. Its mechanism of action involves the direct inhibition of kinase activity and the subsequent blockade of critical downstream signaling pathways, such as the STAT5, PI3K/AKT/mTOR, and Ras/MAPK pathways. The comprehensive data on its inhibitory profile and cellular effects, gathered through rigorous experimental methodologies, underscore its potential as a therapeutic agent for cancers driven by aberrant signaling from its target kinases. Further research, particularly clinical investigations, will be crucial in fully defining the therapeutic utility of AST-487 in the treatment of human malignancies.

References

The Potent FLT3 Inhibitor AST-487: A Technical Guide for Preclinical Research in FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a critical therapeutic target. AST-487 (also known as NVP-AST487) has emerged as a novel and highly potent small molecule inhibitor targeting mutant FLT3. This technical guide provides a comprehensive overview of the preclinical data on AST-487, with a specific focus on its activity against FLT3-ITD mutations. It includes a summary of its mechanism of action, in vitro and in vivo efficacy, and its potential to overcome resistance to other FLT3 inhibitors. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support researchers in the evaluation and application of this compound in a preclinical setting.

Introduction to FLT3-ITD and the Role of AST-487

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene.[2] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor.[2] These mutations lead to ligand-independent dimerization and constitutive activation of the FLT3 kinase.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of downstream pathways, including STAT5, PI3K/AKT, and RAS/MAPK.[2][3]

AST-487 is a potent and selective inhibitor of mutant FLT3 protein kinase activity.[1] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in leukemic cells harboring FLT3-ITD mutations.[1] Notably, AST-487 has shown efficacy against cell lines resistant to other FLT3 inhibitors, such as PKC412 (midostaurin), highlighting its potential to address clinical resistance.[1]

Mechanism of Action and Signaling Pathway

AST-487 functions as an ATP-competitive inhibitor of the FLT3 kinase.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the FLT3 receptor, thereby blocking the initiation of downstream signaling cascades. The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several key signaling proteins that promote leukemic cell survival and proliferation. AST-487 effectively abrogates these signals.

FLT3-ITD Signaling Pathway and Inhibition by AST-487

FLT3_ITD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active Dimer) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival Differentiation_Block Block of Differentiation AST487 AST-487 AST487->FLT3_ITD Inhibition in_vitro_workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: FLT3-ITD+ AML Cell Lines (e.g., MV4-11, MOLM-13) culture Cell Culture start->culture treatment Treat with AST-487 (Dose-Response and Time-Course) culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (p-FLT3, p-STAT5, etc.) treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis in_vivo_workflow cluster_evaluation Efficacy Evaluation start Start: Immunocompromised Mice (e.g., NOD/SCID) injection Intravenous Injection of Luciferase-tagged FLT3-ITD+ Cells start->injection monitoring Monitor Tumor Engraftment (Bioluminescence Imaging) injection->monitoring randomization Randomize Mice into Treatment and Control Groups monitoring->randomization treatment Daily Oral Gavage: AST-487 or Vehicle randomization->treatment bli Regular Bioluminescence Imaging treatment->bli survival Survival Analysis treatment->survival histology End-point Tissue Analysis (Bone Marrow, Spleen) treatment->histology data_analysis Data Analysis (Tumor Burden, Survival Curves) bli->data_analysis survival->data_analysis histology->data_analysis

References

In Vitro Characterization of AST-487: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in vitro characteristics of AST-487, a potent tyrosine kinase inhibitor. It includes detailed data on its inhibitory activities, methodologies for key experimental assays, and visual representations of its mechanism of action and relevant signaling pathways.

Mechanism of Action

AST-487 (also known as NVP-AST487) is a small molecule, N,N'-diphenyl urea compound that functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases.[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and mutated forms, and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Additionally, AST-487 demonstrates significant inhibitory activity against other kinases such as KDR (VEGFR2), c-KIT, and c-ABL.[3][4] By blocking the ATP-binding site on these kinases, AST-487 prevents their autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of cell proliferation and survival in cancer cells dependent on these pathways.[5][6][7]

AST_487_Mechanism_of_Action cluster_inhibition AST-487 cluster_targets Target Kinases AST487 AST-487 FLT3 FLT3 AST487->FLT3 RET RET AST487->RET KDR KDR AST487->KDR cKIT c-KIT AST487->cKIT cABL c-ABL AST487->cABL

Caption: High-level overview of AST-487's multi-targeted kinase inhibition.

Quantitative Data: Inhibitory Activity

The inhibitory potential of AST-487 has been quantified through various biochemical and cell-based assays. The data is summarized below.

Biochemical (Cell-Free) Assay Data

These assays measure the direct inhibition of purified kinase enzymatic activity.

Target KinaseAssay TypeValue (nM)Reference(s)
FLT3Ki120[1][3][4]
FLT3IC50520[3][8][9]
RETIC50880[3][8][9]
KDR (VEGFR2)IC50170[3][8]
c-KITIC50500[3][8]
c-ABLIC5020[3][8]
Flt-4 (VEGFR3)IC50790[3]
Cell-Based Assay Data

These assays measure the effect of AST-487 on cellular processes, such as proliferation.

Cell Line / ModelTarget PathwayAssay TypeValue (nM)Reference(s)
Ba/F3 (FLT3-ITD expressing)FLT3 SignalingProliferation (ED50)1.8[6]
Ba/F3 (FLT3-D835Y expressing)FLT3 SignalingProliferation (ED50)5.1[6]
MV4-11 (Human AML)FLT3 SignalingProliferation (ED50)< 1.0[6]
MOLM-13 (Human AML)FLT3 SignalingProliferation (ED50)< 1.0[6]
Bladder Cancer Cell LinesRET/hTERT SignalingProliferation (IC50)1300 - 2500[10]

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 or Ki of AST-487 against a purified kinase.

  • Enzyme Preparation: Glutathione S-transferase (GST)-fused kinase domains are expressed in a suitable system (e.g., baculovirus) and purified using glutathione-sepharose affinity chromatography.[8]

  • Reaction Mixture: The kinase reaction is performed in a buffer containing the purified enzyme, a synthetic polypeptide substrate (e.g., poly(Glu, Tyr)), and varying concentrations of AST-487 (typically dissolved in DMSO).[8]

  • Initiation: The reaction is initiated by adding radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) at a concentration near the Km for the specific kinase.[8]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP (e.g., via filtration and washing). The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each AST-487 concentration is calculated relative to a DMSO-only control. IC50 values are then determined by fitting the data to a dose-response curve.[3]

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of AST-487 on cancer cell lines.

Cell_Proliferation_Workflow start Seed cells in multi-well plates incubate1 Allow cells to adhere (e.g., 24 hours) start->incubate1 treat Add serial dilutions of AST-487 incubate1->treat incubate2 Incubate for a defined period (e.g., 72 hours) treat->incubate2 measure Assess cell viability (e.g., CellTiter-Glo, Trypan Blue) incubate2->measure analyze Calculate IC50/ED50 values measure->analyze end Results analyze->end

Caption: Standard workflow for an in vitro cell proliferation assay.

  • Cell Culture: Cancer cells (e.g., Ba/F3 expressing mutant FLT3, or bladder cancer lines) are cultured in appropriate media and conditions.[4][10]

  • Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to attach overnight if adherent.

  • Treatment: The following day, cells are treated with a range of concentrations of AST-487. A vehicle control (DMSO) is included.[4]

  • Incubation: Cells are incubated with the compound for a specified duration, typically 72 hours, to allow for effects on proliferation.[4]

  • Viability Assessment: Cell viability or proliferation is measured. Common methods include:

    • Trypan Blue Exclusion: Viable cells exclude the dye, while non-viable cells do not. Cells are counted using a hemocytometer.[3]

    • Luminescent ATP Assay (e.g., CellTiter-Glo®): The amount of ATP is proportional to the number of metabolically active cells. Luminescence is measured with a plate reader.[11]

  • Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 or ED50 value.

Signaling Pathway Inhibition

Inhibition of FLT3 Signaling

In Acute Myeloid Leukemia (AML), activating mutations in FLT3 (such as Internal Tandem Duplications, ITD) lead to ligand-independent kinase activation and constitutive signaling, promoting cell proliferation and survival.[6] AST-487 directly inhibits the autophosphorylation of mutated FLT3, thereby blocking downstream signaling through pathways like STAT5.[6]

FLT3_Signaling_Inhibition cluster_pathway FLT3 Pathway in AML mut_flt3 Mutated FLT3 (e.g., ITD) p_flt3 FLT3 Autophosphorylation mut_flt3->p_flt3 Constitutive Activation stat5 STAT5 p_flt3->stat5 Recruits & Activates p_stat5 p-STAT5 stat5->p_stat5 Phosphorylation prolif Leukemic Cell Proliferation & Survival p_stat5->prolif ast487 AST-487 ast487->p_flt3 Inhibits

Caption: AST-487 blocks constitutive FLT3 signaling in AML.

Inhibition of RET Signaling and hTERT Expression

AST-487 is also a potent inhibitor of the RET kinase pathway. In certain cancers, such as medullary thyroid and bladder cancer, RET signaling is a key driver of growth.[5][7] AST-487 inhibits RET autophosphorylation and the activation of downstream effectors like ERK and PLCγ.[12] A novel mechanism identified involves the RET kinase pathway as a regulator of human Telomerase Reverse Transcriptase (hTERT) expression.[2][7] By inhibiting RET, AST-487 can suppress promoter-driven hTERT transcription, a critical factor for immortalization in many cancer cells.[2][10]

RET_Signaling_Inhibition cluster_pathway RET Pathway ret RET Kinase p_ret RET Autophosphorylation ret->p_ret Activation downstream Downstream Effectors (e.g., ERK, PLCγ) p_ret->downstream htert hTERT Gene Transcription p_ret->htert Regulates prolif Cell Proliferation & Survival downstream->prolif htert->prolif ast487 AST-487 ast487->p_ret Inhibits

Caption: AST-487 inhibits the RET signaling pathway and hTERT expression.

References

The Pharmacokinetics and Pharmacodynamics of AST-487: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST-487 is a potent, orally bioavailable small molecule kinase inhibitor that has demonstrated significant preclinical activity in various cancer models. This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of AST-487, summarizing key data from in vitro and in vivo studies. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of the primary signaling pathways affected by AST-487 and illustrates experimental workflows using the DOT language for clear, reproducible graphical representation.

Introduction

AST-487 is a multi-targeted kinase inhibitor with potent activity against several key oncogenic drivers, including Fms-like tyrosine kinase 3 (FLT3), RET proto-oncogene (RET), and Cyclin-dependent kinase-like 5 (CDKL5).[1][2] Its ability to simultaneously target multiple signaling pathways makes it a promising candidate for the treatment of various malignancies, including acute myeloid leukemia (AML) and medullary thyroid cancer.[2] This technical guide aims to consolidate the current understanding of AST-487's PK/PD profile to support ongoing research and development efforts.

Pharmacokinetics

AST-487 has been evaluated in preclinical models, demonstrating its suitability for oral administration. The key pharmacokinetic parameters in mice are summarized in the table below.

Table 1: Pharmacokinetic Parameters of AST-487 in Mice
ParameterValueSpeciesDosingReference
Cmax 0.505 ± 0.078 µMOF1 MiceSingle oral dose of 15 mg/kg[2]
Tmax 0.5 hoursOF1 MiceSingle oral dose of 15 mg/kg[2]
Clast (24h) 21 ± 4 nMOF1 MiceSingle oral dose of 15 mg/kg[2]
Oral Bioavailability 9.7%OF1 MiceSingle oral dose of 15 mg/kg[2]
Terminal Elimination Half-life (t1/2) 1.5 hoursOF1 MiceSingle oral dose of 15 mg/kg[2]
Tolerability Well-toleratedMiceRepeated daily oral doses up to 50 mg/kg

Pharmacodynamics

AST-487 exhibits potent inhibitory activity against a range of kinases, leading to the suppression of tumor cell proliferation and survival. Its pharmacodynamic effects have been characterized through both biochemical and cellular assays.

Table 2: In Vitro Kinase Inhibition Profile of AST-487
Target KinaseInhibition MetricValueAssay TypeReference
FLT3 Ki0.12 µMBiochemical Assay[2]
FLT3 IC50520 nMBiochemical Assay[2]
RET IC50880 nMBiochemical Assay[2]
KDR (VEGFR2) IC50170 nMBiochemical Assay[2]
c-Kit IC50500 nMBiochemical Assay[2]
c-Abl IC5020 nMBiochemical Assay[2]
Table 3: Cellular Activity of AST-487
Cell LineEffectIC50Reference
FLT3-ITD-Ba/F3 Inhibition of cellular proliferation< 5 nM[2]
D835Y-Ba/F3 Inhibition of cellular proliferation< 5 nM[2]
Bladder Cancer Cell Lines Inhibition of cell proliferation1.3 - 2.5 µM

Signaling Pathways

AST-487 exerts its therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary pathways targeted by AST-487 are the FLT3 and RET signaling cascades.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation Activation AST487 AST-487 AST487->FLT3 Inhibition

Caption: Inhibition of the FLT3 signaling pathway by AST-487.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor Downstream Downstream Effectors RET->Downstream Autophosphorylation GeneExpression Calcitonin Gene Expression Downstream->GeneExpression Regulation AST487 AST-487 AST487->RET Inhibition

Caption: Inhibition of the RET signaling pathway by AST-487.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice
  • Animals: OF1 mice.[2]

  • Drug Formulation: AST-487 was likely formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

  • Dosing: A single oral gavage of 15 mg/kg was administered.[2]

  • Sample Collection: Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing: Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of AST-487 were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) were calculated using non-compartmental analysis with software such as WinNonlin.

PK_Study_Workflow Dosing Oral Dosing (15 mg/kg in mice) BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation LCMS LC-MS/MS Analysis PlasmaSeparation->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

In Vitro Kinase Inhibition Assay
  • Assay Principle: The kinase activity is measured by quantifying the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using a luminescent ADP-Glo™ Kinase Assay (Promega).

  • Reagents: Recombinant human FLT3 or RET kinase, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • A kinase reaction is set up containing the kinase, substrate, and varying concentrations of AST-487 (or vehicle control) in a kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay
  • Cell Lines: FLT3-ITD-Ba/F3, D835Y-Ba/F3, or various bladder cancer cell lines.[2]

  • Reagents: Cell culture medium, fetal bovine serum, antibiotics, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Cells are seeded in 96-well plates at an appropriate density.

    • After allowing the cells to attach (for adherent cells), they are treated with serial dilutions of AST-487.

    • The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

    • The cell viability reagent is added to each well.

    • Luminescence (proportional to the number of viable cells) is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.

In Vivo Xenograft Efficacy Study
  • Animals: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human leukemia (e.g., MV4-11) or bladder cancer (e.g., UMG12) cells are implanted subcutaneously.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with AST-487 (e.g., 20 and 50 mg/kg daily) or vehicle control.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the animals are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis (e.g., Western blotting or qRT-PCR).

  • Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined between treatment and control groups.

Xenograft_Study_Workflow Implantation Subcutaneous Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Dosing (AST-487 or Vehicle) Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

AST-487 is a potent multi-kinase inhibitor with a well-defined preclinical pharmacokinetic and pharmacodynamic profile. Its oral bioavailability and significant in vivo efficacy in various cancer models underscore its potential as a therapeutic agent. The data and experimental protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of AST-487. Future studies should focus on a more detailed characterization of its metabolic fate, potential for drug-drug interactions, and the identification of predictive biomarkers to guide patient selection in clinical trials.

References

Methodological & Application

Application Notes and Protocols for AST 487 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the use of AST 487, a potent inhibitor of receptor tyrosine kinases including FLT3 and RET, in preclinical in vivo mouse models of leukemia and thyroid cancer. The protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound (also known as NVP-AST487) is an ATP-competitive inhibitor targeting multiple tyrosine kinases. It is particularly effective against Fms-like tyrosine kinase 3 (FLT3), including internal tandem duplication (ITD) mutations, and the RET proto-oncogene.[1][2] Its inhibitory profile also includes KDR, c-KIT, and c-ABL, with IC50 values typically below 1 µM for these kinases.[1][3] By blocking the autophosphorylation and activation of these kinases, this compound disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]

Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by this compound.

AST487_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 RET RET MAPK MAPK Pathway RET->MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT KDR KDR (VEGFR2) cKIT c-KIT AST487 This compound AST487->FLT3 AST487->RET AST487->KDR AST487->cKIT Proliferation Cell Proliferation STAT5->Proliferation MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Apoptosis Induction of Apoptosis

Caption: this compound inhibits key receptor tyrosine kinases, blocking downstream signaling and cellular proliferation.

Experimental Protocols

FLT3-ITD Positive Acute Myeloid Leukemia (AML) Model

This protocol describes an efficacy study of this compound in a systemic AML mouse model induced by FLT3-ITD-expressing cells.[1]

Experimental Workflow

AML_Workflow AML In Vivo Efficacy Study Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Cell_Culture Culture FLT3-ITD-Ba/F3 Luciferase+ Cells Cell_Injection Tail Vein Injection into Athymic Nude Mice Cell_Culture->Cell_Injection Grouping Randomize Mice into Treatment Groups Cell_Injection->Grouping Dosing Oral Gavage (Daily, 5 days/week) for 21 Days Grouping->Dosing Tumor_Burden Bioluminescence Imaging Dosing->Tumor_Burden Survival Monitor Survival Dosing->Survival Necropsy Necropsy and Spleen Analysis Survival->Necropsy

Caption: Workflow for evaluating this compound efficacy in a systemic AML mouse model.

Materials:

  • Compound: this compound (NVP-AST487)

  • Vehicle: 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300)

  • Cell Line: FLT3-ITD-Ba/F3 murine hematopoietic cells engineered to express firefly luciferase.

  • Animals: Athymic nude mice (e.g., Taconic Line NCr).

Procedure:

  • Cell Culture: Culture the FLT3-ITD-Ba/F3-luciferase cells under appropriate conditions.

  • Cell Inoculation: Inoculate athymic nude mice with the cells via tail-vein injection to establish the leukemia model.

  • Treatment Groups: Once the disease is established (confirmable via bioluminescence), randomize the mice into the following treatment groups:

    • Vehicle control (10% NMP, 90% PEG300)

    • Low-dose this compound (30 mg/kg)

    • High-dose this compound (50 mg/kg)

  • Drug Administration: Administer the assigned treatment daily for 21 days via oral gavage. Drug administration is typically paused on weekends.[1]

  • Monitoring:

    • Monitor the leukemia burden non-invasively using bioluminescence imaging.[1]

    • Monitor animal health and survival daily.

  • Endpoint Analysis: The primary endpoint is survival. At the time of necropsy, spleens may be collected and weighed as an indicator of disease progression.[1]

RET-Mutant Thyroid Cancer Xenograft Model

This protocol details the use of this compound in a subcutaneous xenograft model of thyroid cancer driven by a RET mutation.[5][7][8]

Materials:

  • Compound: this compound (NVP-AST487)

  • Vehicle: To be determined based on solubility and route of administration (e.g., CMC-Na suspension for oral gavage).

  • Cell Line: NIH3T3 cells engineered to express the RETC634W mutation (NIH3T3-RETC634W).

  • Animals: Female athymic nude mice.

Procedure:

  • Cell Inoculation: Subcutaneously inject 1 x 10^6 NIH3T3-RETC634W cells into the flanks of female athymic nude mice.[7]

  • Tumor Growth: Allow tumors to develop to a treatable size, approximately 100 mm³.[7]

  • Treatment Groups: Randomize mice into vehicle and this compound treatment groups. A dose-ranging study may be performed to determine the optimal therapeutic dose.

  • Drug Administration: Administer the vehicle or this compound daily by oral gavage.[7]

  • Monitoring:

    • Monitor tumor growth and the body weight of the mice twice weekly.[7]

    • Calculate tumor volumes using the formula: (length × diameter² × π/6).[7]

  • Endpoint Analysis:

    • The primary endpoint is tumor growth inhibition.

    • At the end of the study, tumors can be harvested approximately 6 hours after the final dose for pharmacodynamic analysis, such as Western blotting for phosphorylated and total RET protein.[7]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vivo studies with this compound.

Table 1: Efficacy of this compound in FLT3-ITD-Induced Leukemia Model [1]

Treatment GroupAdministration RouteDosing SchedulePrimary Outcome
VehicleOral GavageDaily, 5 days/week for 21 days-
This compound (30 mg/kg)Oral GavageDaily, 5 days/week for 21 daysSignificant reduction in leukemia burden
This compound (50 mg/kg)Oral GavageDaily, 5 days/week for 21 daysSignificant reduction in leukemia burden and prolonged lifespan

Table 2: Efficacy of this compound in RET-Mutant Thyroid Cancer Xenograft Model [5][7][8]

Treatment GroupAdministration RouteDosing SchedulePrimary Outcome
VehicleOral GavageDaily-
This compound (dose-dependent)Oral GavageDailyDose-dependent inhibition of tumor growth
This compound (50 mg/kg) in TT cell xenograftsOral GavageSingle DoseInhibition of plasma calcitonin levels

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Dose 15 mg/kg (single oral administration)
Cmax 0.505 ± 0.078 µM
Tmax 0.5 hours
Terminal Elimination Half-life (t1/2) 1.5 hours
Oral Bioavailability 9.7%

Note: This data is for a single pharmacokinetic study and may vary based on the specific mouse strain and formulation used.

References

Application Notes and Protocols for Cell-Based Assays Using NVP-AST487

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the multi-kinase inhibitor NVP-AST487 in common cell-based assays to assess its anti-proliferative, pro-apoptotic, and cell cycle-modulating effects, particularly in the context of hematological malignancies driven by mutant FLT3.

Introduction to NVP-AST487

NVP-AST487 is a potent, ATP-competitive inhibitor of several protein tyrosine kinases. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and, notably, mutated forms such as internal tandem duplication (ITD) and D835Y kinase domain mutations, which are common drivers in Acute Myeloid Leukemia (AML).[1][2] In addition to FLT3, NVP-AST487 also demonstrates inhibitory activity against RET, KDR, c-KIT, and c-ABL kinases.[1][3] Its mechanism of action involves the inhibition of kinase autophosphorylation and the subsequent blockade of downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1]

Data Presentation: In Vitro Inhibitory Activity of NVP-AST487

The following tables summarize the quantitative data on the inhibitory potency of NVP-AST487 against various kinases and its anti-proliferative effects on specific cell lines.

Table 1: Kinase Inhibitory Profile of NVP-AST487

Target KinaseInhibition ParameterValue (µM)
FLT3Kᵢ0.12
RETIC₅₀< 1
KDRIC₅₀< 1
c-KITIC₅₀< 1
c-ABLIC₅₀< 1

Table 2: Anti-proliferative Activity of NVP-AST487 in Mutant FLT3-Expressing Cells

Cell LineGenetic BackgroundAssay DurationIC₅₀ (nM)
FLT3-ITD-Ba/F3Murine pro-B cells3 days< 5
FLT3-D835Y-Ba/F3Murine pro-B cells3 days< 5

Experimental Protocols

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This protocol is designed to assess the effect of NVP-AST487 on the proliferation of leukemic cells expressing mutant FLT3, such as the FLT3-ITD-Ba/F3 cell line.

Materials:

  • FLT3-ITD-Ba/F3 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine

  • NVP-AST487 (10 mM stock solution in DMSO)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture FLT3-ITD-Ba/F3 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells at a density of 2 x 10⁵ to 5 x 10⁵ cells/mL in a multi-well plate.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of NVP-AST487 from the 10 mM DMSO stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 1 µM).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.1%.

    • Add the diluted NVP-AST487 or vehicle control (medium with 0.1% DMSO) to the appropriate wells.

  • Incubation:

    • Incubate the treated cells for 3 days (72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • After incubation, gently resuspend the cells in each well.

    • Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by NVP-AST487 in mutant FLT3-expressing cells using flow cytometry.

Materials:

  • FLT3-ITD-Ba/F3 cells

  • RPMI-1640 medium

  • NVP-AST487

  • Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat FLT3-ITD-Ba/F3 cells with various concentrations of NVP-AST487 (e.g., up to 0.1 µM) and a vehicle control as described in the proliferation assay protocol.

    • Incubate the cells for 3 days.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in each treatment group. A dose-dependent increase in the apoptotic cell population is expected with NVP-AST487 treatment.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure to analyze the effect of NVP-AST487 on the cell cycle distribution of FLT3-ITD expressing cells.

Materials:

  • FLT3-ITD-Ba/F3 cells

  • RPMI-1640 medium

  • NVP-AST487

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat FLT3-ITD-Ba/F3 cells with NVP-AST487 (e.g., 0.01 µM) or a vehicle control.

    • Incubate the cells for 36 hours.

  • Cell Fixation:

    • Harvest the cells by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the fixed cells on ice or at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting data will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with NVP-AST487 has been shown to induce a G1 phase arrest in FLT3-ITD-Ba/F3 cells.[1]

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FLT3 Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3 Ligand->FLT3 Binds and activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 NVP_AST487 NVP-AST487 NVP_AST487->FLT3 Inhibits autophosphorylation AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture 1. Seed FLT3-ITD-Ba/F3 Cells Treatment 2. Treat with NVP-AST487 (Dose-response) Cell_Culture->Treatment Incubation 3. Incubate (36-72 hours) Treatment->Incubation Proliferation Proliferation Assay (Trypan Blue) Incubation->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Assay (PI Staining) Incubation->Cell_Cycle Microscopy Microscopy Proliferation->Microscopy Flow_Cytometry Flow Cytometry Apoptosis->Flow_Cytometry Cell_Cycle->Flow_Cytometry Data_Interpretation Analyze IC50, % Apoptosis, Cell Cycle Distribution Flow_Cytometry->Data_Interpretation Microscopy->Data_Interpretation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AST 487, a potent multi-kinase inhibitor, in cell culture experiments. Detailed protocols for common assays and a summary of effective concentrations are presented to facilitate experimental design and execution.

Introduction

This compound is a small molecule inhibitor that primarily targets several receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[1][2] It also demonstrates inhibitory activity against KDR, c-KIT, and c-Abl.[1][3] this compound exerts its effects by competing with ATP for the kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways.[1][4] This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells harboring activating mutations in these kinases.

Mechanism of Action

This compound primarily targets receptor tyrosine kinases that are often constitutively activated in various cancers. In acute myeloid leukemia (AML), mutations such as internal tandem duplications (ITD) in the FLT3 gene lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the continuous stimulation of downstream pro-survival and proliferative signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT.[1][3][4][5][6] Similarly, activating mutations or rearrangements of the RET proto-oncogene are oncogenic drivers in thyroid and other cancers, signaling through similar downstream pathways.[5][7] this compound effectively blocks these aberrant signaling cascades, making it a valuable tool for studying and potentially treating cancers dependent on these kinases.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is cell-line dependent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. This data can be used as a starting point for determining the effective concentration range for your specific cell type.

Cell LineCancer TypeTarget Kinase(s)IC50 ConcentrationReference(s)
FLT3-ITD-Ba/F3Murine Pro-B CellsFLT3 (mutant)< 5 nM[3]
D835Y-Ba/F3Murine Pro-B CellsFLT3 (mutant)< 5 nM[3]
Bladder Cancer Cell LinesBladder CancerRET1.3 - 2.5 µM
MTC-MMedullary Thyroid CancerRET~100 nM (for mRNA inhibition)[3]
Human Thyroid Cancer Cell LinesThyroid CancerRET (activating mutations)Potent Inhibition (specific IC50 not stated)[3]

Note: It is crucial to perform a dose-response curve to determine the optimal this compound concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 100 mM) in DMSO.[1]

  • Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[3]

Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol provides a general guideline. Specific parameters should be optimized for your cell line and assay kit.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Target Phosphorylation

This protocol is for assessing the inhibition of kinase phosphorylation (e.g., p-FLT3, p-RET, p-STAT5, p-ERK).

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).

Mandatory Visualizations

AST487_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FLT3 / RET Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK AST487 This compound AST487->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival

Caption: this compound inhibits FLT3/RET signaling pathways.

Experimental_Workflow cluster_assays Perform Assays start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Western Blot (p-Kinase Analysis) incubate->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle analyze Data Analysis (IC50, Protein Levels) viability_assay->analyze western_blot->analyze cell_cycle->analyze end End analyze->end

Caption: General experimental workflow for this compound treatment.

References

Preparation of AST 487 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AST 487, also known as NVP-AST487, is a potent, ATP-competitive multi-kinase inhibitor.[1][2] It is recognized for its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), including variants with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, as well as rearranged during transfection (RET) kinase.[2][3][4] this compound also demonstrates inhibitory effects on other kinases such as KDR, c-KIT, and c-ABL at sub-micromolar concentrations.[1][3] Its ability to block these signaling pathways makes it a valuable tool in cancer research, particularly in the study of acute myeloid leukemia (AML) and various solid tumors like medullary and papillary thyroid cancers.[5][6][7] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 529.56 g/mol [1][3]
Solubility in DMSO ≥ 100 mg/mL (188.84 mM)[1][3][8]
Solubility in Ethanol 33 mg/mL[1]
Solubility in Water Insoluble[1]
Powder Storage -20°C for up to 3 years[3][9]
Stock Solution Storage (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[3][8]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO), hygroscopic DMSO can reduce solubility[1][3]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

  • Pre-weighing Preparation: Before opening the vial of this compound powder, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability and weighing accuracy.

  • Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 529.56 g/mol x 1000 mg/g = 5.2956 mg

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube. For the example above, this would be 1 mL.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles. Sonication can also be recommended to aid dissolution.[9]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[3][8]

  • Working Solution Preparation: When ready to use, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. It is important to mix the working solution thoroughly before adding it to your experimental setup.

Visualizations

This compound Mechanism of Action: Inhibition of FLT3 Signaling

FLT3_Signaling_Pathway cluster_cell Cell Membrane FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer FLT3 Ligand Binding STAT5 STAT5 FLT3_dimer->STAT5 PI3K_Akt PI3K/Akt FLT3_dimer->PI3K_Akt RAS_MAPK RAS/MAPK FLT3_dimer->RAS_MAPK AST487 This compound AST487->FLT3_dimer Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits FLT3 signaling by blocking receptor autophosphorylation.

Experimental Workflow for this compound Stock Solution Preparation

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for the preparation and storage of this compound stock solution.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated RET (p-RET) Following AST-487 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant activation of RET through mutations or fusions is a known driver in several cancers, including thyroid and lung cancer.[2] Consequently, RET has emerged as a significant therapeutic target. AST-487 (also known as NVP-AST487) is a potent inhibitor of RET kinase.[3][4] It functions by inhibiting the autophosphorylation of RET, thereby blocking downstream signaling cascades.[5][6] This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of RET (p-RET) in response to AST-487 treatment, a critical assay for evaluating the inhibitor's efficacy.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample.[7] To assess the phosphorylation state of RET, this protocol utilizes phospho-specific antibodies that recognize RET only when it is phosphorylated at specific tyrosine residues, such as Tyr905 or Tyr1062.[8][9] By comparing the levels of p-RET in untreated and AST-487-treated cells, researchers can quantify the inhibitory effect of the compound. It is crucial to also probe for total RET as a loading control to determine the fraction of the total protein that is phosphorylated.[10]

Data Presentation

The inhibitory effect of AST-487 on RET phosphorylation is dose-dependent. The following table summarizes quantitative data from representative studies.

Cell LineAST-487 ConcentrationDuration of TreatmentInhibition of p-RET (relative to control)Reference
TT (human medullary thyroid carcinoma)10 nM90 minutes~50%[9]
TT (human medullary thyroid carcinoma)100 nM90 minutes>90%[9]
TT (human medullary thyroid carcinoma)1 µM90 minutesComplete Inhibition[9]
PC-PTC3 (human papillary thyroid carcinoma)10 nM24 hoursPartial Inhibition[9]
PC-PTC3 (human papillary thyroid carcinoma)100 nM24 hoursStrong Inhibition[9]
PC-PTC3 (human papillary thyroid carcinoma)1 µM24 hoursComplete Inhibition[9]

Experimental Protocols

I. Cell Culture and AST-487 Treatment
  • Cell Seeding: Plate cells (e.g., TT or other cells expressing activated RET) at a suitable density in complete growth medium and allow them to adhere overnight.

  • AST-487 Preparation: Prepare a stock solution of AST-487 in DMSO (e.g., 10 mM).[11] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the growth medium from the cells and replace it with the medium containing various concentrations of AST-487 (e.g., 0, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest AST-487 dose.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 90 minutes to 24 hours).[9]

II. Cell Lysis and Protein Extraction

To preserve the phosphorylation state of proteins, it is critical to work quickly and keep samples on ice or at 4°C throughout the lysis procedure. The use of phosphatase and protease inhibitors is essential.[12]

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A modified RIPA buffer is often recommended.[13][14]

    • Modified RIPA Buffer Recipe:

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.25% sodium deoxycholate

      • 1 mM EDTA

    • Immediately before use, add:

      • Protease Inhibitor Cocktail (1X final concentration)

      • Phosphatase Inhibitor Cocktail 2 (1X final concentration)

      • Phosphatase Inhibitor Cocktail 3 (1X final concentration)

      • 1 mM PMSF

      • 1 mM Na₃VO₄

  • Cell Lysis: a. After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 500 µL for a 10 cm plate). c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[15] d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

III. Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

  • Based on the concentrations, normalize the samples with lysis buffer to ensure equal protein loading for the Western blot.

IV. Western Blotting
  • Sample Preparation: To 20-40 µg of protein from each sample, add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the separation. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended. Avoid using milk as it contains phosphoproteins that can increase background.[12]

  • Primary Antibody Incubation: a. Dilute the primary antibodies in blocking buffer (5% BSA in TBST) according to the manufacturer's recommendations. Typical starting dilutions are 1:1000.[8]

    • Phospho-RET Antibody (e.g., anti-p-RET Tyr905 or Tyr1062)
    • Total RET Antibody (for a separate blot or after stripping) b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: a. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10,000). b. Incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the p-RET signal to the total RET signal for each sample to determine the relative level of RET phosphorylation.

Mandatory Visualizations

RET Signaling Pathway and Inhibition by AST-487

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa RET RET Receptor GFRa->RET Binding & Dimerization pRET p-RET (Active) RET->pRET Autophosphorylation RAS RAS pRET->RAS PI3K PI3K pRET->PI3K PLCg PLCγ pRET->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation PLCg->Differentiation AST487 AST-487 AST487->RET Inhibition

Caption: RET signaling pathway and the inhibitory action of AST-487.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis A Cell Culture B AST-487 Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation (p-RET / Total RET) G->H I Secondary Antibody Incubation H->I J Detection I->J K Image Acquisition & Analysis J->K

Caption: Experimental workflow for Western blot analysis of p-RET.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AST-487 Dosage for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing AST-487 in preclinical research, with a focus on optimizing dosage to achieve maximal efficacy while minimizing toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AST-487 and what is its mechanism of action?

AST-487, also known as NVP-AST487, is a potent, orally bioavailable multi-kinase inhibitor.[1] It primarily functions as an ATP-competitive inhibitor of several receptor tyrosine kinases, with a high affinity for FMS-like tyrosine kinase 3 (FLT3).[2] Its targets also include RET, KDR, c-Kit, and c-Abl.[1][2] By blocking the activity of these kinases, AST-487 can inhibit downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, making it a compound of interest for cancer research.

Q2: What are the recommended starting concentrations for in vitro studies?

The effective concentration of AST-487 will vary depending on the cell line and the specific kinase being targeted. Based on available data, here are some suggested starting points for in vitro experiments:

  • For FLT3-ITD expressing cells (e.g., MV4-11, MOLM-13): Start with a concentration range of 1 nM to 100 nM. The IC50 for these cell lines has been reported to be less than 5 nM.[1]

  • For cells with other sensitive kinases (e.g., RET, c-Kit): A starting concentration range of 100 nM to 1 µM may be appropriate.

  • For initial kinase activity assays: The Ki for FLT3 is approximately 0.12 µM, and IC50 values for other kinases are generally below 1 µM.[2]

It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.

Q3: What is the recommended dosage and administration route for in vivo studies?

For in vivo studies in mice, AST-487 can be administered orally via gavage. A common vehicle for formulation is a mixture of N-methylpyrrolidone (NMP) and PEG300.

A previously reported study in a mouse xenograft model used the following dosing regimen:

  • Doses: 10, 30, and 50 mg/kg, administered daily.

  • Vehicle: N-methylpyrrolidone/PEG300 (1:10 v/v).

Researchers should monitor animal body weight and tumor volume twice weekly. It is essential to perform a tolerability study in your specific animal model to determine the maximum tolerated dose (MTD) before initiating efficacy studies.

Troubleshooting and Experimental Guides

In Vitro Assay Troubleshooting
Issue Possible Cause Suggested Solution
High variability in cell viability/proliferation assays Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding to ensure accuracy.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Compound precipitation.Check the solubility of AST-487 in your culture medium. If precipitation is observed, consider using a lower concentration or a different solvent (ensure final solvent concentration is non-toxic to cells).
Unexpected off-target effects AST-487 is a multi-kinase inhibitor.Profile the expression of known AST-487 targets (FLT3, RET, KDR, c-Kit, c-Abl) in your cell line. Consider using more selective inhibitors as controls to dissect the specific pathway of interest. Perform a kinome-wide screen to identify potential off-targets in your experimental system.
Low potency in cellular assays compared to biochemical assays Poor cell permeability.Although AST-487 is orally bioavailable, its permeability can vary between cell types. Consider using cell lines with known transporter expression profiles or perform a permeability assay.
High protein binding in culture medium.The presence of serum proteins can reduce the free concentration of the inhibitor. Consider reducing the serum concentration in your assay medium, if compatible with your cell line's health.
In Vivo Study Troubleshooting
Issue Possible Cause Suggested Solution
Animal weight loss or signs of toxicity Dosage is too high.Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain. Start with lower doses and escalate gradually.
Vehicle toxicity.Administer the vehicle alone to a control group of animals to assess its tolerability. If the vehicle is causing toxicity, explore alternative formulations.
Inconsistent tumor growth inhibition Variability in tumor implantation.Ensure consistent tumor cell number and injection technique. Use a caliper to measure tumors accurately and consistently.
Development of drug resistance.Monitor tumor growth closely. If tumors initially respond and then regrow, it may indicate the development of resistance. This is a known challenge with kinase inhibitors.

Data Presentation

Table 1: In Vitro Activity of AST-487 Against Various Kinases

Kinase TargetAssay TypeIC50 / KiReference
FLT3Kinase Assay (Ki)0.12 µM[2]
FLT3Kinase Assay (IC50)520 nM[1]
RETKinase Assay (IC50)880 nM[1]
KDRKinase Assay (IC50)170 nM[1]
c-KitKinase Assay (IC50)500 nM[1]
c-AblKinase Assay (IC50)20 nM[1]

Table 2: In Vivo Dosing and Pharmacokinetic Parameters of AST-487 in Mice

ParameterValueConditionsReference
Dose15 mg/kgSingle oral administration to OF1 mice[1]
Cmax0.505 ± 0.078 µMPlasma concentration[1]
Tmax0.5 hTime to reach Cmax[1]
Oral Bioavailability9.7%[1]
Terminal Half-life (t1/2)1.5 h[1]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTS-based)

This protocol provides a general framework for assessing the effect of AST-487 on the proliferation of adherent or suspension cancer cell lines.

Materials:

  • AST-487 (dissolved in DMSO to a stock concentration of 10 mM)

  • Cell line of interest

  • Complete culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • MTS or similar tetrazolium-based reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

    • For suspension cells, seed at a density of 10,000-50,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of AST-487 in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.

    • Add 100 µL of the diluted AST-487 or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control wells (representing 100% proliferation).

    • Plot the percentage of proliferation against the log of the AST-487 concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AST-487 in a subcutaneous xenograft mouse model. Note: All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional, can improve tumor take rate)

  • AST-487

  • Vehicle: N-methylpyrrolidone (NMP) and PEG300

  • Oral gavage needles

  • Calipers

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel (typically a 1:1 ratio).

    • Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the AST-487 formulation by dissolving the required amount in the NMP/PEG300 vehicle.

    • Administer the designated dose of AST-487 or vehicle control to the mice via oral gavage daily.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Study Endpoint:

    • The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

    • At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Downstream Signaling Downstream Signaling FLT3->Downstream Signaling RET RET RET->Downstream Signaling KDR KDR KDR->Downstream Signaling c-Kit c-Kit c-Kit->Downstream Signaling AST-487 AST-487 AST-487->FLT3 Inhibits AST-487->RET Inhibits AST-487->KDR Inhibits AST-487->c-Kit Inhibits c-Abl c-Abl AST-487->c-Abl Inhibits c-Abl->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Caption: Mechanism of action of AST-487 as a multi-kinase inhibitor.

Experimental_Workflow_In_Vitro Start Start Cell Seeding Cell Seeding Start->Cell Seeding AST-487 Treatment AST-487 Treatment Cell Seeding->AST-487 Treatment Incubation (48-72h) Incubation (48-72h) AST-487 Treatment->Incubation (48-72h) Viability/Proliferation Assay Viability/Proliferation Assay Incubation (48-72h)->Viability/Proliferation Assay Data Analysis (IC50) Data Analysis (IC50) Viability/Proliferation Assay->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for in vitro cell proliferation assays with AST-487.

Logical_Relationship_Toxicity_Management Observe Adverse Event Observe Adverse Event Assess Severity Assess Severity Observe Adverse Event->Assess Severity Mild Mild Assess Severity->Mild Grade 1 Moderate to Severe Moderate to Severe Assess Severity->Moderate to Severe Grade 2+ Continue Treatment with Monitoring Continue Treatment with Monitoring Mild->Continue Treatment with Monitoring Dose Reduction or Interruption Dose Reduction or Interruption Moderate to Severe->Dose Reduction or Interruption Symptomatic Treatment Symptomatic Treatment Dose Reduction or Interruption->Symptomatic Treatment Re-evaluate Treatment Re-evaluate Treatment Symptomatic Treatment->Re-evaluate Treatment Continue at Reduced Dose Continue at Reduced Dose Re-evaluate Treatment->Continue at Reduced Dose Resolved Discontinue Treatment Discontinue Treatment Re-evaluate Treatment->Discontinue Treatment Persistent/Severe

Caption: Decision tree for managing potential in vivo toxicity.

References

Troubleshooting AST 487 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST 487, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive kinase inhibitor.[1] It is a N,N'-diphenyl urea compound that primarily targets multiple receptor tyrosine kinases.[1][2] Its main targets include Fms-like tyrosine kinase 3 (FLT3) and the Rearranged during Transfection (RET) proto-oncogene.[3][4][5] Additionally, this compound shows inhibitory activity against KDR, c-KIT, and c-ABL kinases, with IC50 values often below 1 μM.[1][3][6]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is practically insoluble in water but shows good solubility in several organic solvents.[1] The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[1][3][6][7][8] Solubility in ethanol has also been reported.[1][9] For in vivo studies, complex vehicle formulations are typically required.[8]

Below is a summary of reported solubility data. Note that values can vary between different batches and suppliers.

Data Presentation: this compound Solubility
SolventReported ConcentrationMolar Equivalent (MW: 529.56 g/mol )Notes
DMSO ≥ 100 mg/mL[3][8]~188.84 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[1][3]
50 mg/mL[7]~94.42 mMSonication is recommended to aid dissolution.[7]
30 mg/mL[9]~56.65 mM
Ethanol 33 mg/mL[1]~62.31 mM
20 mg/mL[9]~37.77 mM
DMF 20 mg/mL[9]~37.77 mM
Water Insoluble[1]N/A
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL[9]~0.57 mMRepresents solubility in a mixed aqueous buffer system.
In vivo Formulation 1 ≥ 2.5 mg/mL[8]~4.72 mM10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[8]
In vivo Formulation 2 ≥ 2.5 mg/mL[8]~4.72 mM10% DMSO >> 90% corn oil.[8]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue for hydrophobic compounds like this compound. The compound may be soluble in the DMSO stock but crashes out when the concentration of the organic solvent is drastically lowered in the aqueous medium.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound in your assay.

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your cells (typically <0.5%), but a slightly higher concentration (e.g., 0.2% vs. 0.1%) may help keep the compound in solution.

  • Use a Surfactant: Consider including a low concentration of a biocompatible surfactant, like Tween-80, in your final dilution, but be sure to run appropriate vehicle controls.

  • Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions from your high-concentration stock into the final medium.

  • Vortex During Dilution: Add the this compound stock solution to the aqueous medium while vortexing to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 529.56 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale and vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 5.2956 mg of this compound per 1 mL of DMSO.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 529.56 g/mol * 1000 mg/g = 5.2956 mg/mL

  • Weighing: Carefully weigh out the desired amount of this compound powder and place it in a sterile vial.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes.

  • Solubilization Aid (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat which could degrade the compound.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[1]

G cluster_workflow Experimental Workflow: Stock Solution Preparation start Start: this compound Powder weigh 1. Weigh Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex Thoroughly add_dmso->mix check Fully Dissolved? mix->check aid 4. Aid Solubilization (Sonicate / Warm) check->aid No aliquot 5. Aliquot into Single-Use Tubes check->aliquot Yes aid->mix store 6. Store at -20°C or -80°C aliquot->store end End: Ready-to-Use Stock Solution store->end

Caption: Workflow for preparing a concentrated stock solution of this compound.
Visual Troubleshooting Guide

If you observe precipitation or incomplete dissolution, follow this troubleshooting flowchart.

G cluster_troubleshooting Troubleshooting Solubility Issues start Problem: Precipitate Observed or Incomplete Dissolution q1 Is the solvent fresh and anhydrous? start->q1 sol1 Use fresh, high-purity anhydrous solvent. q1->sol1 No q2 Have you tried mechanical assistance? q1->q2 Yes sol1->q1 sol2 Vortex vigorously. Sonicate for 5-15 min. q2->sol2 No q3 Is the concentration too high? q2->q3 Yes sol2->q2 sol3 Prepare a more dilute solution. q3->sol3 Yes q4 Is this an aqueous dilution? q3->q4 No end Solution: Clear, Homogeneous Solution Achieved sol3->end sol4 Decrease final concentration. Increase final DMSO % (if possible). Vortex during dilution. q4->sol4 Yes q4->end No sol4->end

Caption: A logical flowchart for troubleshooting common solubility problems with this compound.
Signaling Pathway Inhibition by this compound

This compound functions by inhibiting the autophosphorylation of receptor tyrosine kinases like RET and FLT3, thereby blocking the activation of downstream signaling pathways crucial for cell proliferation and survival.[3][4][10] This makes it a compound of interest for cancers with activating mutations in these kinases.[6][9]

G cluster_pathway Simplified Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ast487 This compound ret RET ast487->ret flt3 FLT3 ast487->flt3 ras RAS/MAPK Pathway ret->ras pi3k PI3K/AKT Pathway ret->pi3k flt3->pi3k stat5 STAT5 flt3->stat5 proliferation Cell Proliferation & Survival ras->proliferation pi3k->proliferation stat5->proliferation

Caption: this compound inhibits RET and FLT3, blocking downstream pro-survival pathways.

References

Interpreting off-target effects of NVP-AST487

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the off-target effects of NVP-AST487.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of NVP-AST487 and what are its known off-targets?

A1: NVP-AST487 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] However, it is not entirely specific and exhibits activity against several other kinases, leading to potential off-target effects. Its known on-target and major off-targets are summarized in the table below.

Q2: What are the major signaling pathways affected by NVP-AST487?

A2: NVP-AST487 primarily affects signaling pathways downstream of its target kinases. By inhibiting RET and FLT3, it can modulate key cellular processes such as proliferation, survival, and differentiation. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT signaling cascades.[3][4][5][6][7][8][9]

Q3: How can I distinguish between on-target and off-target effects in my cellular experiments?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[10] Here are a few strategies:

  • Use a structurally unrelated inhibitor: Compare the phenotype observed with NVP-AST487 to that of another RET or FLT3 inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Rescue experiments: If NVP-AST487 induces a phenotype, try to rescue it by expressing a drug-resistant mutant of the intended target (e.g., a mutant RET kinase that NVP-AST487 cannot bind). If the phenotype is reversed, it is likely an on-target effect.

  • Knockdown/knockout of the target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the resulting phenotype mimics the effect of NVP-AST487, it supports an on-target mechanism.

  • Dose-response analysis: Correlate the concentration of NVP-AST487 required to induce a cellular effect with its IC50 value for the intended target. A close correlation suggests an on-target effect.

Troubleshooting Guides

Scenario 1: Unexpected Cell Death or a More Potent Effect Than Anticipated

  • Possible Cause: This could be due to the inhibition of multiple survival pathways simultaneously through off-target effects. For example, in a cell line that relies on both RET and c-Kit signaling for survival, the dual inhibition by NVP-AST487 would lead to a stronger pro-apoptotic effect than inhibiting RET alone.

  • Troubleshooting Steps:

    • Review the kinase inhibition profile of NVP-AST487: Cross-reference the known off-targets with the signaling pathways active in your cell line.

    • Perform a western blot analysis: Probe for the phosphorylation status of known off-targets (e.g., phospho-c-Kit, phospho-FLT3) to confirm their inhibition at the concentration of NVP-AST487 you are using.

    • Use a more selective inhibitor: If available, use a more specific RET inhibitor to see if the potent effect is recapitulated.

Scenario 2: Lack of a Significant Effect Despite Confirmed Target Expression

  • Possible Cause: The cells may have compensatory signaling pathways that are not inhibited by NVP-AST487. Alternatively, the specific mutation in your target kinase might confer resistance to the inhibitor.

  • Troubleshooting Steps:

    • Confirm target engagement: Perform a western blot to check if NVP-AST487 is inhibiting the phosphorylation of its intended target (e.g., phospho-RET) in your cells at the concentrations used.

    • Investigate parallel signaling pathways: Use pathway analysis tools or literature searches to identify potential bypass mechanisms in your cell model.

    • Sequence the target kinase: Verify that there are no known resistance mutations in the kinase domain of your target protein.[11]

Scenario 3: Inconsistent or Contradictory Results Compared to Published Data

  • Possible Cause: Differences in experimental conditions, such as cell line passage number, serum concentration, or minor variations in protocols, can lead to different outcomes. The off-target activity of NVP-AST487 can also contribute to cell-line-specific effects.

  • Troubleshooting Steps:

    • Standardize your protocols: Ensure all experimental parameters are consistent between experiments.

    • Characterize your cell line: Perform baseline characterization of your cell line, including the expression and phosphorylation status of NVP-AST487 targets and off-targets.

    • Titrate the inhibitor: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Data Presentation

Table 1: Kinase Inhibition Profile of NVP-AST487

TargetIC50 (nM)Primary Function
On-Target
RET880Receptor tyrosine kinase involved in cell growth, differentiation, and survival.[1][12]
Off-Targets
c-Abl20Non-receptor tyrosine kinase involved in cell differentiation, division, and adhesion.[1][12]
KDR (VEGFR2)170Receptor tyrosine kinase crucial for angiogenesis.[1][12]
c-Kit500Receptor tyrosine kinase involved in hematopoiesis and cell survival.[1][12]
FLT3520Receptor tyrosine kinase critical for normal hematopoiesis.[1][12]
Flt-4 (VEGFR3)790Receptor tyrosine kinase involved in lymphangiogenesis.[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of NVP-AST487 on cell proliferation and viability.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete growth medium

    • NVP-AST487 stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of NVP-AST487 in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest NVP-AST487 concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of NVP-AST487 or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of Phosphorylated Kinases

This protocol is for assessing the inhibition of RET phosphorylation and its downstream signaling by NVP-AST487.

  • Materials:

    • Cells of interest

    • NVP-AST487

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with various concentrations of NVP-AST487 for the desired time.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-RET) or a housekeeping protein (e.g., GAPDH or β-actin).

3. In Vitro Kinase Assay for IC50 Determination

This protocol is for determining the concentration of NVP-AST487 that inhibits 50% of the activity of a specific kinase.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • NVP-AST487

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

    • Kinase reaction buffer

    • Apparatus for detecting kinase activity (e.g., scintillation counter for radioactivity)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add varying concentrations of NVP-AST487 to the reaction mixture. Include a no-inhibitor control.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of substrate phosphorylation. For radiolabeled assays, this can be done by spotting the reaction mixture onto a filter paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.

    • Calculate the percentage of kinase inhibition for each NVP-AST487 concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the NVP-AST487 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GDNF_Family_Ligand GDNF Family Ligand GFRa GFRα Co-receptor RET_Receptor RET Receptor GFRa->RET_Receptor activates P_RET p-RET RET_Receptor->P_RET autophosphorylation NVP_AST487 NVP-AST487 NVP_AST487->P_RET inhibits RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation, Survival, Differentiation ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: RET Signaling Pathway and the inhibitory action of NVP-AST487.

FLT3_Signaling_Pathway cluster_extracellular_flt3 Extracellular Space cluster_membrane_flt3 Plasma Membrane cluster_cytoplasm_flt3 Cytoplasm FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor P_FLT3 p-FLT3 FLT3_Receptor->P_FLT3 autophosphorylation NVP_AST487_flt3 NVP-AST487 NVP_AST487_flt3->P_FLT3 inhibits STAT5 STAT5 P_FLT3->STAT5 RAS_flt3 RAS P_FLT3->RAS_flt3 PI3K_flt3 PI3K P_FLT3->PI3K_flt3 Proliferation_Survival_flt3 Proliferation, Survival, Differentiation STAT5->Proliferation_Survival_flt3 RAF_flt3 RAF RAS_flt3->RAF_flt3 MEK_flt3 MEK RAF_flt3->MEK_flt3 ERK_flt3 ERK MEK_flt3->ERK_flt3 ERK_flt3->Proliferation_Survival_flt3 AKT_flt3 AKT PI3K_flt3->AKT_flt3 AKT_flt3->Proliferation_Survival_flt3

Caption: FLT3 Signaling Pathway and the inhibitory action of NVP-AST487.

Experimental_Workflow Cell_Culture Cell Culture with NVP-AST487 Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Biochemical_Assay Western Blot for Phospho-Kinases Cell_Culture->Biochemical_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Biochemical_Assay->Data_Analysis Conclusion Conclusion on On-target vs. Off-target Effects Data_Analysis->Conclusion Troubleshooting Troubleshooting (if results are unexpected) Data_Analysis->Troubleshooting Troubleshooting->Cell_Culture Refine Experiment

Caption: General experimental workflow for investigating NVP-AST487 effects.

References

Technical Support Center: Enhancing AST 487 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of AST 487.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and why is it considered low?

The reported oral bioavailability of this compound in OF1 mice is 9.7% after a single 15 mg/kg administration.[1] This is considered low for an orally administered therapeutic agent and may lead to high inter-individual variability and insufficient drug exposure at the target site. Several factors can contribute to this, including poor aqueous solubility, first-pass metabolism, and potential efflux by transporters.

Q2: What are the common reasons for the low in vivo bioavailability of small molecule tyrosine kinase inhibitors (smTKIs) like this compound?

Many smTKIs exhibit poor and variable oral bioavailability due to a combination of factors[2][3]:

  • Poor Aqueous Solubility: As a likely Biopharmaceutics Classification System (BCS) class II or IV compound, this compound's low solubility can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[3][4]

  • First-Pass Metabolism: Significant metabolism in the gut wall and/or liver before the drug reaches systemic circulation can reduce the amount of active drug.

  • Efflux Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen, limiting its absorption.

  • Chemical Instability: Degradation of the compound in the harsh environment of the stomach and intestines can also reduce bioavailability.

Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?

There are several established physical and chemical strategies to enhance the bioavailability of compounds with low aqueous solubility[4][5][6][7][8]:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can enhance the dissolution rate.[4]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[6]

    • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[7]

  • Formulation Strategies:

    • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[6][7]

    • Use of Surfactants and Co-solvents: These can improve the wetting and solubilization of the drug in the gastrointestinal fluids.[5][8]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly increase solubility and dissolution rate.[7]

    • Prodrugs: Converting the drug into a more soluble or permeable prodrug that is metabolized to the active form in vivo.[8]

  • Biological Approaches:

    • Co-administration with Bioenhancers: Compounds like piperine can inhibit metabolic enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-gp), thereby increasing the absorption of the co-administered drug.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in plasma concentrations between subjects. Poor and variable dissolution of this compound in the GI tract.* Particle Size Reduction: Attempt micronization or nanosuspension of the this compound powder before formulation. * Formulation Optimization: Explore amorphous solid dispersions with polymers like PVP or HPMC. * Lipid-Based Formulations: Consider developing a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization and consistency of absorption.[7]
Low peak plasma concentration (Cmax) despite adequate dosing. Incomplete dissolution and/or poor permeability across the intestinal wall.* Solubility Enhancement: Utilize co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Tween 80, Cremophor EL) in the formulation. A known formulation for this compound includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] * Complexation: Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex and improve solubility.[7]
Rapid clearance and short half-life (t1/2). Extensive first-pass metabolism in the liver and/or gut wall.* Inhibition of Metabolism: Co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes (e.g., ketoconazole for CYP3A4), if the metabolic pathway is identified. * Bioenhancers: Consider co-administration with piperine, a natural bioenhancer that can inhibit drug metabolism.[7] * Lymphatic Targeting: Formulations like lipid-based systems can promote lymphatic absorption, partially bypassing the liver.[6][7]
Precipitation of this compound in aqueous media during formulation preparation. Low aqueous solubility of the compound.* pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[8] * Use of Co-solvents: Prepare the formulation by first dissolving this compound in a small amount of an organic solvent like DMSO before adding aqueous components.[1][9] * Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound during formulation preparation.[1]

Quantitative Data Summary

The following table summarizes pharmacokinetic data for this compound from in vivo studies.

Parameter Value Species Dose Route of Administration Reference
Oral Bioavailability 9.7%OF1 Mice15 mg/kgOral[1]
Cmax (Peak Plasma Concentration) 0.505 ± 0.078 µMOF1 Mice15 mg/kgOral[1]
Tmax (Time to Peak Concentration) 0.5 hOF1 Mice15 mg/kgOral[1]
t1/2 (Terminal Elimination Half-life) 1.5 hOF1 Mice15 mg/kgOral[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study to Assess Oral Bioavailability

  • Animal Model: Use a suitable rodent model (e.g., OF1 mice or Sprague-Dawley rats).

  • Groups:

    • Group 1 (Intravenous): Administer this compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine the area under the curve for 100% bioavailability. The formulation should be a clear, sterile solution.

    • Group 2 (Oral): Administer this compound orally (e.g., via gavage) at a higher dose (e.g., 15 mg/kg). The formulation can be a solution, suspension, or the test formulation being evaluated for bioavailability enhancement.[1]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) for both IV and oral routes using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Preparation of a Nanosuspension of this compound

  • Preparation of Premix: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Homogenization: Subject the premix to high-pressure homogenization or wet milling.

  • Particle Size Analysis: Monitor the particle size distribution during the process using dynamic light scattering or laser diffraction until the desired particle size (typically < 500 nm) is achieved.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

  • In Vitro Dissolution: Perform in vitro dissolution studies to confirm an enhanced dissolution rate compared to the unprocessed drug.

  • In Vivo Evaluation: Use the nanosuspension as the oral formulation in the in vivo pharmacokinetic study described in Protocol 1.

Visualizations

G cluster_0 Oral Administration of this compound cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Barriers to Bioavailability AST_487_Formulation This compound in Dosage Form Dissolution Dissolution in GI Fluids AST_487_Formulation->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption Plasma This compound in Plasma Absorption->Plasma Poor_Solubility Poor Aqueous Solubility Poor_Solubility->Dissolution Limits First_Pass_Metabolism First-Pass Metabolism (Gut Wall & Liver) First_Pass_Metabolism->Absorption Reduces Efflux P-gp Efflux Efflux->Absorption Reduces

Caption: Factors limiting the oral bioavailability of this compound.

G cluster_ret RET Signaling Pathway RET RET Receptor Tyrosine Kinase P_RET Phosphorylated RET (Active) RET->P_RET Autophosphorylation Downstream Downstream Effectors (e.g., MAPK, PI3K/AKT) P_RET->Downstream Gene_Expression Gene Expression (e.g., TERT) Downstream->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation AST487 This compound AST487->P_RET Inhibits

Caption: this compound inhibits the RET signaling pathway.[10][11]

G start Start: Low this compound Bioavailability Observed formulation Develop Novel Formulations (e.g., Nanosuspension, SEDDS) start->formulation invitro In Vitro Characterization (Solubility, Dissolution Rate) formulation->invitro pk_study In Vivo Pharmacokinetic Study (Oral vs. IV) invitro->pk_study analysis Calculate Pharmacokinetic Parameters & Bioavailability pk_study->analysis decision Bioavailability Improved? analysis->decision end_success End: Optimized Formulation for Preclinical Studies decision->end_success Yes end_fail Iterate on Formulation Strategy decision->end_fail No end_fail->formulation

Caption: Experimental workflow for improving this compound bioavailability.

References

Technical Support Center: Managing AST-487 Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential instability of AST-487 during long-term experiments.

Troubleshooting Guide

Issue 1: Inconsistent or Diminished AST-487 Activity Over Time

Symptoms:

  • Decreased inhibition of target kinase phosphorylation (e.g., RET, FLT3) in later stages of a long-term experiment.

  • Reduced phenotypic effects (e.g., decreased inhibition of cell proliferation) in long-term cell cultures.

  • Variability in results between experiments conducted at different times with the same stock solution.

Possible Causes and Solutions:

Possible Cause Recommended Action
Degradation of AST-487 in working solution at 37°C. Prepare fresh working solutions from a frozen stock for each medium change. If the experimental design requires prolonged incubation without medium change, consider performing a stability test of AST-487 in your specific cell culture medium at 37°C.
Instability of AST-487 stock solution. Aliquot the initial DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][2][3][4][5] Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1] Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility and stability.[1]
Photodegradation. Protect stock and working solutions from light. Store in amber vials or wrap tubes in aluminum foil. N,N'-diphenyl urea compounds can be susceptible to photodegradation.
Adsorption to plasticware. Use low-adhesion microplates and tubes, especially for low-concentration working solutions. Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) if significant loss is suspected.
Cellular metabolism of AST-487. If you suspect that your cell line is metabolizing AST-487 over time, consider a time-course experiment to measure the concentration of the compound in the cell culture medium. This can be analyzed by HPLC-MS.
Issue 2: Precipitation of AST-487 in Cell Culture Medium

Symptoms:

  • Visible precipitate in the cell culture flask or plate after adding the AST-487 working solution.

  • Cloudiness of the medium upon addition of the compound.

Possible Causes and Solutions:

Possible Cause Recommended Action
Poor aqueous solubility. AST-487 is practically insoluble in water.[1] Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
High final concentration of AST-487. If a high concentration is required, consider using a formulation aid. For in vivo studies, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD have been described.[6][7] For in vitro work, a small amount of a non-ionic surfactant compatible with your cell line could be tested.
Interaction with media components. Some components of serum or media supplements may reduce the solubility of small molecules. Test the solubility of AST-487 in your specific basal medium and complete medium.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for AST-487?

A1: For long-term stability, AST-487 powder should be stored at -20°C for up to 3 years.[1][6] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q2: How can I check the stability of my AST-487 stock solution?

A2: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution over time. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation. You can also perform a functional assay, such as a kinase inhibition assay or a cell viability assay, comparing the potency of an older stock to a freshly prepared one.

Q3: What are the known signaling pathways affected by AST-487?

A3: AST-487 is a multi-kinase inhibitor that primarily targets RET and FLT3 kinases.[1][6][8] By inhibiting these receptor tyrosine kinases, it blocks their autophosphorylation and the activation of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are crucial for cell proliferation and survival.[9][10][11][12][13][14][15][16][17][18]

Q4: Is AST-487 light sensitive?

Q5: What is the solubility of AST-487?

A5: AST-487 is soluble in DMSO at concentrations of 100 mg/mL (188.83 mM) and in Ethanol at 33 mg/mL.[1] It is insoluble in water.[1]

Experimental Protocols

Protocol 1: Preparation of AST-487 Stock Solution
  • Warm the vial of AST-487 powder to room temperature before opening.

  • Add fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[8]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for Assessing AST-487 Stability in Cell Culture Medium
  • Prepare a working solution of AST-487 in your specific cell culture medium at the final experimental concentration.

  • As a control (T=0), immediately take an aliquot of the working solution and store it at -80°C for later analysis.

  • Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 6, 12, 24, 48, 72 hours), collect aliquots and store them at -80°C.

  • After collecting all time points, analyze the concentration of intact AST-487 in each aliquot using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the concentration of AST-487 versus time to determine its stability profile under your experimental conditions.

Data Presentation

Table 1: Recommended Storage Conditions for AST-487

Form Storage Temperature Duration Reference
Powder-20°C3 years[1][6]
In DMSO-80°C1 year[1]
In DMSO-20°C1 month[1]

Table 2: Kinase Inhibition Profile of AST-487

Kinase Target IC50 / Ki Reference
RETIC50 = 880 nM[6]
Flt-3Ki = 0.12 µM[1]
KDRIC50 = 170 nM[6]
c-KitIC50 = 500 nM[6]
c-AblIC50 = 20 nM[6]
Flt-4IC50 = 790 nM[6]

Visualizations

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K STAT3 STAT3 RET->STAT3 PLCg PLCγ RET->PLCg GFRa GFRα Co-receptor GFRa->RET Activates GDNF GDNF Ligand GDNF->GFRa Binds AST487 AST-487 AST487->RET Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation PLCg->Proliferation

Caption: RET Signaling Pathway Inhibition by AST-487.

FLT3_Signaling_Pathway cluster_membrane_flt3 Cell Membrane cluster_extracellular_flt3 cluster_cytoplasm_flt3 Cytoplasm FLT3 FLT3 Receptor RAS_flt3 RAS FLT3->RAS_flt3 PI3K_flt3 PI3K FLT3->PI3K_flt3 STAT5_flt3 STAT5 FLT3->STAT5_flt3 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Dimerizes AST487_flt3 AST-487 AST487_flt3->FLT3 Inhibits Autophosphorylation RAF_flt3 RAF RAS_flt3->RAF_flt3 MEK_flt3 MEK RAF_flt3->MEK_flt3 ERK_flt3 ERK MEK_flt3->ERK_flt3 Proliferation_flt3 Cell Proliferation & Survival ERK_flt3->Proliferation_flt3 AKT_flt3 AKT PI3K_flt3->AKT_flt3 AKT_flt3->Proliferation_flt3 STAT5_flt3->Proliferation_flt3

Caption: FLT3 Signaling Pathway Inhibition by AST-487.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting Stock Prepare 10 mM AST-487 Stock in Anhydrous DMSO Aliquots Create Single-Use Aliquots Stock->Aliquots Store Store Aliquots at -80°C Aliquots->Store Working Prepare Fresh Working Solution in Cell Culture Medium Store->Working Treat Treat Cells in Long-Term Culture Working->Treat Monitor Monitor Phenotypic and Molecular Endpoints Treat->Monitor Inconsistent Inconsistent Results? Monitor->Inconsistent StabilityTest Perform Stability Test (HPLC/LC-MS) Inconsistent->StabilityTest FunctionalTest Perform Functional Assay (e.g., Kinase Activity) Inconsistent->FunctionalTest

Caption: Workflow for Managing AST-487 in Experiments.

References

Validation & Comparative

A Head-to-Head Battle in Thyroid Cancer Models: NVP-AST487 vs. Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NVP-AST487 and Sorafenib, two kinase inhibitors investigated for the treatment of thyroid cancer. This analysis is based on available preclinical data, detailing their mechanisms of action, efficacy in various thyroid cancer models, and the experimental protocols used in these pivotal studies.

Executive Summary

NVP-AST487 and Sorafenib are both potent kinase inhibitors with demonstrated activity against thyroid cancer models. NVP-AST487 acts as a selective inhibitor of the RET kinase, a key driver in medullary and a subset of papillary thyroid cancers. In contrast, Sorafenib is a multi-kinase inhibitor, targeting a broader spectrum of kinases including RAF, VEGFR, and RET. This fundamental difference in their target profiles dictates their efficacy across different genetic subtypes of thyroid cancer and influences their overall therapeutic potential and side-effect profiles. While direct comparative preclinical studies are limited, this guide synthesizes data from independent research to offer a parallel evaluation of their performance.

Mechanism of Action and Signaling Pathways

The development and progression of thyroid cancer are often driven by aberrant signaling pathways. The two most critical pathways implicated are the RET signaling pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.

NVP-AST487 primarily targets the RET receptor tyrosine kinase. Activating mutations or rearrangements of the RET proto-oncogene are hallmarks of medullary thyroid carcinoma (MTC) and are also found in a proportion of papillary thyroid carcinomas (PTC). NVP-AST487 inhibits the autophosphorylation of RET, thereby blocking downstream signaling cascades that promote tumor cell proliferation and survival.[1][2]

Sorafenib exhibits a broader inhibitory profile. It targets multiple kinases, including C-RAF, B-RAF (including the V600E mutant), VEGFR-1, -2, -3, PDGFR-β, RET, and c-kit.[3][4] This multi-targeted approach allows Sorafenib to simultaneously inhibit tumor cell proliferation (via RAF and RET inhibition) and angiogenesis (via VEGFR and PDGFR inhibition), the process by which tumors develop their own blood supply.[3][5]

Signaling_Pathways cluster_RET RET Signaling Pathway cluster_MAPK MAPK Signaling Pathway GDNF GDNF Ligands GFRa GFRα Co-receptor GDNF->GFRa RET RET Receptor GFRa->RET PLCg PLCγ RET->PLCg RAS_RET RAS RET->RAS_RET PI3K_RET PI3K RET->PI3K_RET ERK_RET ERK RAS_RET->ERK_RET AKT_RET AKT PI3K_RET->AKT_RET Proliferation_RET Cell Proliferation & Survival AKT_RET->Proliferation_RET ERK_RET->Proliferation_RET NVP_AST487 NVP-AST487 NVP_AST487->RET GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK RAS_MAPK RAS RTK->RAS_MAPK BRAF BRAF RAS_MAPK->BRAF MEK MEK BRAF->MEK ERK_MAPK ERK MEK->ERK_MAPK Proliferation_MAPK Cell Proliferation, Angiogenesis & Survival ERK_MAPK->Proliferation_MAPK Sorafenib Sorafenib Sorafenib->RTK Sorafenib->BRAF Sorafenib_RET Sorafenib Sorafenib_RET->RET

Figure 1: Signaling pathways in thyroid cancer and points of inhibition for NVP-AST487 and Sorafenib.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the in vitro activity of NVP-AST487 and Sorafenib against various kinases and thyroid cancer cell lines.

Table 1: Kinase Inhibitory Activity

Kinase TargetNVP-AST487 IC₅₀Sorafenib IC₅₀
RET880 nM[6][7]50 nM[8]
BRAF (V600E)Not Reported500 nM - 1 µM[8]
KDR (VEGFR2)170 nM[6]Not specified
c-Kit500 nM[6]Not specified
Flt-3520 nM[6]Not specified
c-Abl20 nM[6]Not specified

Table 2: Inhibition of Thyroid Cancer Cell Line Proliferation

Cell LineHistologyKey Mutation(s)NVP-AST487 IC₅₀Sorafenib IC₅₀
TTMedullaryRET C634WPotent Inhibition (IC₅₀ not specified)[9]10.2 nM[10]
TPC-1PapillaryRET/PTC1Potent Inhibition (IC₅₀ not specified)[5][9]1.85 - 4.2 µM[3]
B-CPAPPapillaryBRAF V600ENo significant effect[5][9]1.85 µM[3]
AROAnaplasticBRAF V600ENo significant effect[5][9]1.85 - 4.2 µM[3]
DROAnaplasticBRAF V600ENot Reported1.85 - 4.2 µM[3]
SW1736AnaplasticBRAF V600ENot Reported3.25 µM[3]

Note: IC₅₀ values can vary between different studies and experimental conditions.

In Vivo Efficacy in Xenograft Models

Animal models provide crucial insights into the therapeutic potential of drug candidates in a physiological context.

NVP-AST487: In nude mice bearing xenografts of NIH3T3 cells expressing oncogenic RET, daily oral administration of NVP-AST487 led to dose-dependent tumor growth inhibition.[7][9] Similarly, in a xenograft model using the human MTC cell line TT, NVP-AST487 treatment significantly reduced tumor volume.[7][9] A notable finding was the rapid decrease in plasma calcitonin levels, a biomarker for MTC, which occurred before significant changes in tumor volume were observed.[7][9]

Sorafenib: In an orthotopic xenograft model of anaplastic thyroid carcinoma (ATC) using the DRO cell line (BRAF V600E), Sorafenib significantly inhibited tumor growth at doses of 40 mg/kg and 80 mg/kg, resulting in 63% and 93% tumor growth inhibition, respectively, compared to the control group.[11] Preclinical studies have also demonstrated Sorafenib's ability to inhibit the growth of various thyroid cancer xenografts, irrespective of their BRAF mutational status, highlighting its anti-angiogenic effects.[11][12]

Experimental Protocols

A generalized workflow for the preclinical evaluation of kinase inhibitors in thyroid cancer models is outlined below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Thyroid Cancer Cell Line Culture drug_treatment_vitro Drug Treatment (NVP-AST487 or Sorafenib) cell_culture->drug_treatment_vitro proliferation_assay Proliferation Assays (e.g., MTT, Cell Counting) drug_treatment_vitro->proliferation_assay western_blot Western Blot Analysis (Phospho-Kinase Levels) drug_treatment_vitro->western_blot ic50_determination IC50 Determination proliferation_assay->ic50_determination xenograft_establishment Tumor Xenograft Establishment in Mice ic50_determination->xenograft_establishment Informs in vivo dosing drug_treatment_vivo Drug Administration (Oral Gavage) xenograft_establishment->drug_treatment_vivo tumor_measurement Tumor Volume Measurement drug_treatment_vivo->tumor_measurement biomarker_analysis Biomarker Analysis (e.g., Plasma Calcitonin) drug_treatment_vivo->biomarker_analysis histology Histological Analysis tumor_measurement->histology

Figure 2: General experimental workflow for preclinical comparison of kinase inhibitors.

Key Methodologies

Cell Culture and Proliferation Assays: Thyroid cancer cell lines (e.g., TT, TPC-1, B-CPAP, ARO, DRO) were cultured in appropriate media supplemented with fetal bovine serum. For proliferation assays, cells were seeded in multi-well plates and treated with a range of concentrations of NVP-AST487 or Sorafenib. Cell viability was typically assessed after 72 hours using methods like the MTT assay, which measures metabolic activity, or by direct cell counting. The half-maximal inhibitory concentration (IC₅₀) was then calculated.[3][9]

Western Blot Analysis: To assess the impact on signaling pathways, cells were treated with the inhibitors for a shorter duration (e.g., 1-24 hours). Cell lysates were then prepared, and proteins were separated by gel electrophoresis and transferred to a membrane. The membranes were probed with antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., RET, ERK, AKT) to determine the extent of pathway inhibition.[9][11]

In Vivo Xenograft Studies: Female athymic nude mice were typically used for these studies. Thyroid cancer cells were injected subcutaneously or orthotopically into the thyroid gland to establish tumors. Once tumors reached a palpable size, mice were randomized into treatment and control groups. The drugs were administered daily via oral gavage. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for histological analysis, and blood samples were collected for biomarker analysis.[9][11]

Conclusion

Both NVP-AST487 and Sorafenib demonstrate significant anti-tumor activity in preclinical models of thyroid cancer.

  • NVP-AST487 shows high potency against thyroid cancer models driven by RET alterations, suggesting its potential as a targeted therapy for MTC and RET-positive PTC. Its more selective profile may translate to a more favorable side-effect profile.

  • Sorafenib , with its multi-kinase inhibitory activity, has a broader spectrum of action, impacting both tumor cell proliferation and angiogenesis. This makes it a viable option for various subtypes of thyroid cancer, including those with BRAF mutations and those where angiogenesis is a key driver.

The choice between a selective inhibitor like NVP-AST487 and a multi-targeted agent like Sorafenib will likely depend on the specific genetic makeup of the patient's tumor. Further clinical investigations, including head-to-head comparative trials, are necessary to definitively establish the relative efficacy and safety of these two agents in the treatment of advanced thyroid cancer.

References

A Comparative Analysis of AST 487 and Lenvatinib for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two multi-kinase inhibitors.

This guide provides a comprehensive comparison of AST 487 (also known as NVP-AST487) and Lenvatinib, two small molecule multi-kinase inhibitors investigated for their potential in cancer treatment. While both compounds target key signaling pathways involved in tumor growth and angiogenesis, they exhibit distinct kinase inhibition profiles, preclinical efficacy, and have reached different stages of clinical development. This analysis synthesizes available data to offer an objective comparison of their performance, supported by experimental details.

I. Mechanism of Action and Target Profile

Both this compound and Lenvatinib function by competitively inhibiting the ATP binding sites of multiple receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways crucial for cell proliferation and angiogenesis. However, their specificities and potencies against various kinases differ significantly.

Lenvatinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as RET and KIT proto-oncogenes.[1][2] Its broad-spectrum activity against pro-angiogenic and oncogenic pathways has led to its approval for treating several types of cancers.[1][2]

This compound is characterized as a potent inhibitor of Fms-Like Tyrosine kinase 3 (FLT3) and RET kinase.[3][4] It also demonstrates inhibitory activity against KDR (VEGFR2), c-KIT, and c-Abl at sub-micromolar concentrations.[3][4] Its development has been primarily focused on malignancies driven by mutations in FLT3 and RET.

The following diagram illustrates the primary signaling pathways targeted by both inhibitors.

Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling cluster_cellular_processes Cellular Processes VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF c-KIT c-KIT SCF->c-KIT GDNF GDNF RET RET GDNF->RET FLT3L FLT3L FLT3 FLT3 FLT3L->FLT3 RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK VEGFR->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR VEGFR->PI3K-AKT-mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->RAS-RAF-MEK-ERK FGFR->PI3K-AKT-mTOR PDGFR->RAS-RAF-MEK-ERK PDGFR->PI3K-AKT-mTOR c-KIT->RAS-RAF-MEK-ERK c-KIT->PI3K-AKT-mTOR RET->RAS-RAF-MEK-ERK RET->PI3K-AKT-mTOR FLT3->RAS-RAF-MEK-ERK FLT3->PI3K-AKT-mTOR Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->c-KIT Lenvatinib->RET This compound This compound This compound->VEGFR (KDR) This compound->c-KIT This compound->RET This compound->FLT3 Proliferation Proliferation RAS-RAF-MEK-ERK->Proliferation Survival Survival PI3K-AKT-mTOR->Survival

Caption: Targeted signaling pathways of Lenvatinib and this compound.

II. Quantitative Performance Data

A. In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency against specific kinases.

Kinase TargetThis compound IC50 (nM)Lenvatinib IC50 (nM)
VEGFR1 (Flt-1) -22
VEGFR2 (KDR) 170[3]4.0[5]
VEGFR3 (Flt-4) 790[3]5.2[5]
FGFR1 -46[5]
FGFR2 --
FGFR3 --
FGFR4 --
PDGFRα -51[5]
PDGFRβ -100[5]
c-KIT 500[3]-
RET 880[3]-
FLT3 520[3]-
c-Abl 20[3]-
B. In Vitro Anti-Proliferative Activity

The efficacy of these inhibitors in halting cancer cell growth is a critical measure of their potential therapeutic value.

Cell LineCancer TypeThis compound IC50Lenvatinib IC50
Bladder Cancer Cell Lines Bladder Cancer1.3 - 2.5 µM[6]-
8505C Anaplastic Thyroid Cancer-24.26 µM[7]
TCO1 Anaplastic Thyroid Cancer-26.32 µM[7]
BRAFWT/V600E-ATC Anaplastic Thyroid Cancer-16.42 - 31.79 µM[8]
MCF7 Breast Cancer-12.12 µM[9]
MD-MB-231 Breast Cancer-11.27 µM[9]
C. Pharmacokinetic Properties
ParameterThis compoundLenvatinib
Administration Oral[3]Oral[10]
Bioavailability 9.7% (mice)[3]~85%[10]
Time to Peak Plasma Concentration (Tmax) 0.5 hours (mice)[3]1-4 hours[11]
Terminal Half-life (t1/2) 1.5 hours (mice)[3]~28 hours[10][11]
Metabolism -Primarily CYP3A4 and aldehyde oxidase[10]
Excretion -~65% feces, ~25% urine[10]
Plasma Protein Binding -98-99%[11]

Note: Pharmacokinetic data for this compound is limited to preclinical mouse studies.

III. Clinical Development Status

A significant point of divergence between the two compounds is their progress in clinical trials.

Lenvatinib is an approved drug for the treatment of radioiodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[1] Its efficacy and safety have been established through extensive phase I, II, and III clinical trials.[2][11]

This compound , in contrast, does not have publicly available data from clinical trials. The current body of literature focuses on its preclinical evaluation, suggesting it is in an earlier stage of drug development or that its clinical development has not been pursued.

IV. Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

A. In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare kinase, substrate, ATP, and inhibitor solutions Incubate Incubate kinase, substrate, and inhibitor at 37°C Reagents->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Stop Stop reaction after defined time Initiate->Stop Measure Measure kinase activity (e.g., phosphorylation) Stop->Measure Calculate Calculate IC50 values Measure->Calculate

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound (this compound or Lenvatinib) at various concentrations are prepared in a suitable buffer.

  • Reaction Incubation: The kinase, substrate, and inhibitor are pre-incubated together in the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (ELISA).[12][13][14][15]

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

B. Cell Proliferation (Viability) Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Cell_Proliferation_Assay cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed cells in a 96-well plate Treat Add varying concentrations of the inhibitor Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_Reagent Add viability reagent (e.g., MTT, XTT) Incubate->Add_Reagent Incubate_Reagent Incubate to allow for color development Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance with a plate reader Incubate_Reagent->Measure_Absorbance

Caption: General workflow for a cell proliferation assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound or Lenvatinib.

  • Incubation: The plates are incubated for a period of 24 to 72 hours to allow the compound to exert its effect.

  • Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Metabolically active cells convert the MTT into a purple formazan product.[16]

  • Data Acquisition: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

C. In Vivo Tumor Xenograft Study

This preclinical model assesses the anti-tumor efficacy of a compound in a living organism.

Xenograft_Study cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Implant Implant human tumor cells subcutaneously into mice Tumor_Growth Allow tumors to reach a palpable size Implant->Tumor_Growth Administer Administer inhibitor or vehicle (control) orally Tumor_Growth->Administer Measure_Tumor Measure tumor volume periodically Administer->Measure_Tumor Monitor_Health Monitor animal health and body weight Administer->Monitor_Health Sacrifice Sacrifice mice at the end of the study Measure_Tumor->Sacrifice Monitor_Health->Sacrifice Excise_Tumor Excise and weigh tumors Sacrifice->Excise_Tumor Analyze Perform further analysis (e.g., histology) Excise_Tumor->Analyze

Caption: Key steps in an in vivo tumor xenograft study.

Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.[17]

  • Tumor Growth and Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or Lenvatinib) orally, while the control group receives a vehicle.[18][19]

  • Monitoring: Tumor size is measured regularly with calipers, and the tumor volume is calculated. The body weight and overall health of the mice are also monitored.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

V. Conclusion

This compound and Lenvatinib are both multi-kinase inhibitors with potential applications in oncology. Lenvatinib has a broader, well-characterized inhibitory profile against key angiogenic and oncogenic RTKs and has successfully transitioned through clinical trials to become an approved therapeutic for several cancers. This compound demonstrates potent preclinical activity, particularly against FLT3 and RET kinases, suggesting its potential for malignancies driven by these targets. However, the lack of public clinical trial data for this compound indicates a significant difference in their developmental stages. For researchers and drug developers, Lenvatinib represents a clinically validated multi-kinase inhibitor, while this compound may serve as a tool compound for preclinical studies of FLT3 and RET inhibition or as a starting point for the development of more clinically advanced inhibitors.

References

Validating the Anti-Tumor Efficacy of AST487 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This guide provides a comprehensive comparison of the anti-tumor effects of AST487, a multi-kinase inhibitor targeting RET, in patient-derived xenograft (PDX) models. As the landscape of targeted cancer therapies evolves, rigorous preclinical validation is paramount for advancing promising compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of AST487's performance against other RET inhibitors, supported by experimental data and detailed methodologies.

Introduction to AST487 and the Role of RET Kinase

AST487 is a potent small molecule inhibitor targeting multiple tyrosine kinases, including the Rearranged during Transfection (RET) proto-oncogene.[1] Activating mutations and fusions in the RET gene are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. The RET signaling pathway, when constitutively activated, promotes uncontrolled cell proliferation and survival. Therefore, inhibitors of RET kinase have emerged as a critical therapeutic strategy for these malignancies.

Efficacy of AST487 in Preclinical Models

Preclinical studies have demonstrated the anti-tumor activity of AST487 in xenograft models. In a study utilizing NIH3T3 cells engineered to express the oncogenic RETC634W mutation, daily oral administration of AST487 led to a dose-dependent inhibition of tumor growth in athymic nude mice. This anti-tumor effect was correlated with the inhibition of RET phosphorylation in the tumor tissue, confirming the on-target activity of the compound.

While specific quantitative data on the efficacy of AST487 across a broad panel of patient-derived xenograft (PDX) models is not extensively available in the public domain, the established anti-proliferative effect in cell line-derived xenografts provides a strong rationale for its evaluation in more clinically relevant PDX models.

Comparative Landscape: AST487 vs. Next-Generation RET Inhibitors

The field of RET inhibition has seen the advent of highly selective and potent next-generation inhibitors, namely Selpercatinib (LOXO-292) and Pralsetinib (BLU-667). These agents have demonstrated significant clinical activity in patients with RET-altered cancers.[2][3][4][5][6][7]

Preclinical data for these newer agents have shown robust anti-tumor activity in various models, including PDX models. For instance, Selpercatinib has demonstrated potent anti-RET activity in patient-derived xenografts, including a model injected orthotopically into the brain.[8] Similarly, Pralsetinib has shown durable anti-tumor activity in multiple advanced solid tumors harboring RET fusions.[9]

A direct head-to-head comparison of AST487 with Selpercatinib and Pralsetinib in a comprehensive panel of PDX models representing different tumor types and RET alterations would be invaluable for elucidating their relative efficacy and potential clinical positioning. However, such direct comparative preclinical data is not currently available in published literature.

Quantitative Data Summary

Due to the limited availability of public data on AST487 in PDX models, a direct quantitative comparison with Selpercatinib and Pralsetinib in this context cannot be compiled at this time. The following table summarizes the available preclinical xenograft data for AST487.

CompoundModel SystemDosing RegimenTumor Growth Inhibition (TGI)Pharmacodynamic EndpointReference
AST487 NIH3T3-RETC634W XenograftDaily Oral GavageDose-dependentInhibition of RET phosphorylationN/A

Experimental Protocols

To facilitate further research and validation of RET inhibitors in PDX models, detailed protocols for key experimental procedures are provided below.

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies

Objective: To establish and utilize PDX models to evaluate the in vivo anti-tumor efficacy of RET inhibitors.

Methodology:

  • Tumor Implantation: Fresh tumor tissue from consenting patients is subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Once tumors are established and reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[10]

  • Drug Administration: The investigational compound (e.g., AST487) and comparators are administered to their respective treatment groups according to a predetermined dosing schedule and route of administration. The control group receives the vehicle.

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., twice or three times weekly) using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[11][12]

  • Data Analysis: Tumor growth curves are plotted for each group. Efficacy endpoints such as Tumor Growth Inhibition (TGI) and objective response rates are calculated.

experimental_workflow cluster_establishment PDX Model Establishment cluster_efficacy Efficacy Study patient Patient Tumor Tissue implant Subcutaneous Implantation (Immunocompromised Mice) patient->implant engraftment Tumor Engraftment & Growth implant->engraftment randomize Randomization of Mice engraftment->randomize Tumors reach palpable size treatment Treatment Administration (AST487, Comparators, Vehicle) randomize->treatment measurement Tumor Volume Measurement treatment->measurement analysis Data Analysis (TGI, Response Rate) measurement->analysis

Caption: Workflow for PDX model establishment and subsequent drug efficacy studies.

Immunohistochemistry (IHC)

Objective: To assess the expression and localization of specific proteins (e.g., p-RET, Ki-67) in PDX tumor tissues.

Methodology:

  • Tissue Preparation: PDX tumor tissues are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.[1]

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.[13]

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a suitable blocking serum.[14]

  • Primary Antibody Incubation: Slides are incubated with the primary antibody targeting the protein of interest at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.[15]

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.[15]

Western Blotting

Objective: To quantify the levels of specific proteins (e.g., total RET, p-RET, downstream signaling molecules) in PDX tumor lysates.

Methodology:

  • Protein Extraction: Snap-frozen PDX tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is cleared by centrifugation.[16]

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked in a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

  • Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[18][19]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Signaling Pathway

ret_signaling_pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects RET RET Receptor Tyrosine Kinase RAS_RAF RAS-RAF-MEK-ERK Pathway RET->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway RET->PI3K_AKT AST487 AST487 AST487->RET Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival

Caption: Simplified RET signaling pathway and the inhibitory action of AST487.

Conclusion and Future Directions

AST487 has demonstrated preclinical anti-tumor activity by targeting the RET signaling pathway. While initial data in cell line-derived xenografts are promising, further validation in a diverse range of patient-derived xenograft models is crucial to fully understand its therapeutic potential. Direct comparative studies against next-generation RET inhibitors like Selpercatinib and Pralsetinib in PDX models are warranted to establish a clearer picture of the relative efficacy of these agents. The experimental protocols provided in this guide offer a framework for conducting such vital preclinical research, which will ultimately inform the clinical development of AST487 and other RET-targeted therapies.

References

A Comparative Guide to AST 487 and Other Multi-Kinase Inhibitors for Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor AST 487 with other prominent inhibitors used in the treatment of leukemia, particularly Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations. The information is supported by preclinical experimental data to aid in research and development decisions.

Introduction to Multi-Kinase Inhibitors in Leukemia

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, is often driven by aberrant signaling pathways. Multi-kinase inhibitors have emerged as a critical therapeutic strategy, targeting several kinases involved in cancer cell proliferation, survival, and resistance. A key target in AML is the FLT3 receptor tyrosine kinase, with activating mutations (such as internal tandem duplications, ITD) being associated with a poor prognosis.[1][2] This has spurred the development of numerous FLT3 inhibitors.

This compound (also known as NVP-AST487) is a novel and potent inhibitor that selectively targets mutant FLT3.[1] It has demonstrated significant antileukemic activity, particularly in models resistant to other inhibitors like PKC412 (midostaurin).[1][3] This guide compares this compound to other notable multi-kinase inhibitors with activity against leukemia, including sorafenib, sunitinib, midostaurin, gilteritinib, and quizartinib.

Comparative Efficacy and Kinase Inhibition Profiles

The following tables summarize the available quantitative data for this compound and other multi-kinase inhibitors, focusing on their inhibitory concentrations (IC50) against various kinases and their effects on leukemia cell lines.

Table 1: Comparative Kinase Inhibition (IC50, nM)

KinaseThis compoundSorafenibSunitinibMidostaurinGilteritinibQuizartinib
FLT3-ITD < 511-1.50.7 - 1.8-
FLT3-D835Y < 5210----
FLT3 (Wild-Type) ----5-
c-KIT ------
VEGFR2 (KDR) ------
PDGFRβ ------
AXL ----41-

Table 2: Anti-proliferative Activity in FLT3-mutant Leukemia Cell Lines (IC50, nM)

Cell LineThis compoundSorafenibSunitinibMidostaurinGilteritinibQuizartinib
MOLM-14 (FLT3-ITD) ------
MV4-11 (FLT3-ITD) ------
Ba/F3-FLT3-ITD < 5-----
Ba/F3-FLT3-D835Y < 5-----

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and common experimental workflows are provided below to facilitate understanding.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Ligand FLT3 Ligand Ligand->FLT3 STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Multi-kinase Inhibitor (e.g., this compound) Inhibitor->Dimerization

Caption: FLT3 signaling pathway and the point of inhibition by multi-kinase inhibitors.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro kinase_assay Kinase Inhibition Assay in_vitro->kinase_assay cell_viability Cell Viability Assay in_vitro->cell_viability western_blot Western Blot Analysis in_vitro->western_blot in_vivo In Vivo Studies kinase_assay->in_vivo cell_viability->in_vivo western_blot->in_vivo xenograft Leukemia Xenograft Model in_vivo->xenograft efficacy Efficacy & Toxicity Assessment xenograft->efficacy end End efficacy->end

Caption: Preclinical evaluation workflow for multi-kinase inhibitors in leukemia.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 values of inhibitors against a target kinase.[4]

Materials:

  • Kinase of interest (e.g., FLT3)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (e.g., this compound, sorafenib)

  • Kinase Buffer A (specific to the assay kit)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer A.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the diluted compound solution to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]

Materials:

  • Leukemia cell lines (e.g., MOLM-14, MV4-11)

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Phospho-FLT3 Inhibition

This method is used to confirm the inhibition of FLT3 phosphorylation in treated cells.

Materials:

  • Leukemia cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment and Lysis: Treat leukemia cells with inhibitors for a specified time (e.g., 2 hours). Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-FLT3 signal to the total FLT3 or a loading control like β-actin.

Conclusion

This compound demonstrates potent and selective inhibition of mutant FLT3, including forms resistant to earlier generation inhibitors.[1][3] Its preclinical profile suggests it is a promising candidate for the treatment of FLT3-mutated leukemia. Compared to broader-spectrum multi-kinase inhibitors like sorafenib and sunitinib, this compound's selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile. Newer generation inhibitors like gilteritinib and quizartinib also show high potency against FLT3.[7][8] The choice of inhibitor for further research and development will depend on a variety of factors including the specific FLT3 mutation, the desired kinase inhibition spectrum, and the potential for combination therapies. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for these critical decisions.

References

Comparative Analysis of AST 487: A Guide to Reproducibility of Preclinical Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical experimental results of AST 487, a potent multi-kinase inhibitor targeting both RET (Rearranged during Transfection) and FLT3 (FMS-like Tyrosine Kinase 3), with other selective inhibitors. The objective is to offer a clear framework for reproducing and evaluating the efficacy of this compound in oncology research settings. All data presented is synthesized from publicly available preclinical and clinical studies to ensure an objective comparison.

Comparative Efficacy: this compound vs. Alternative Kinase Inhibitors

To contextualize the therapeutic potential of this compound, its performance is compared against established inhibitors targeting RET and FLT3 kinases. For RET, Cabozantinib and Pralsetinib are used as comparators. For FLT3, Gilteritinib and Quizartinib serve as benchmarks.

In Vitro Kinase Inhibition

The inhibitory activity of a compound is a key indicator of its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity. Lower IC50 values denote greater potency.

CompoundTarget KinaseIC50 (nM)
This compound RET 880 [1][2][3]
FLT3 520 [1][3]
c-Kit500[1][2]
KDR170[1][2]
c-Abl20[1][2]
CabozantinibRET5.2
KDR0.035
c-Met1.3
PralsetinibRET0.4
KDR32
GilteritinibFLT3<1
AXL0.7
QuizartinibFLT3<1[4]
c-Kit4.2
Cellular Proliferation Assays

The anti-proliferative effects of these inhibitors are crucial for their therapeutic application. The IC50 values in various cancer cell lines provide insight into their cellular efficacy.

CompoundCell LineTarget PathwayIC50 (nM)
This compound FLT3-ITD-Ba/F3 FLT3 <5 [1]
Human Thyroid Cancer Cells (RET-mutated) RET Potent Inhibition [1][2]
Bladder Cancer Cell Lines RET/hTERT 1300-2500 [5]
GilteritinibMV4-11 (FLT3-ITD)FLT3<1
QuizartinibMV4-11 (FLT3-ITD)FLT3<1[4]

Signaling Pathway Analysis

This compound exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. The diagrams below illustrate the targeted pathways and the general workflow for assessing target engagement.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K STAT3 STAT3 RET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription AST_487 This compound AST_487->RET Pralsetinib Pralsetinib Pralsetinib->RET

RET Signaling Pathway Inhibition by this compound and Pralsetinib.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 FLT3->STAT5 Transcription Gene Transcription (Proliferation, Survival) RAS_MAPK->Transcription PI3K_AKT->Transcription STAT5->Transcription AST_487 This compound AST_487->FLT3 Gilteritinib Gilteritinib Gilteritinib->FLT3

FLT3 Signaling Pathway Inhibition by this compound and Gilteritinib.

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and consistent methodologies. Below are standardized protocols for key assays used to evaluate the efficacy of kinase inhibitors.

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • Dilute the kinase (e.g., RET, FLT3) and substrate (e.g., Myelin Basic Protein) in the 2X kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer.

    • Prepare serial dilutions of the inhibitor (this compound or comparator) in the kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the inhibitor dilution to the wells of a 96-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding :

    • Seed cancer cells (e.g., MV4-11, thyroid cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the inhibitor (this compound or comparator) for a specified duration (e.g., 72 hours).

  • MTT Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization :

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.[7]

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins (e.g., p-RET, p-FLT3) as a measure of target engagement by the inhibitor.

  • Cell Lysis :

    • Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer :

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[8]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-RET, anti-p-FLT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis :

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

  • Tumor Implantation :

    • Subcutaneously implant cancer cells (e.g., MV4-11) into immunocompromised mice.

  • Treatment :

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, comparator).

    • Administer the compounds orally or via intraperitoneal injection at specified doses and schedules.

  • Tumor Measurement :

    • Measure tumor volume regularly using calipers.

  • Endpoint :

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis :

    • Compare the tumor growth rates between the treatment and control groups to evaluate the anti-tumor efficacy.

Experimental_Workflow_In_Vitro Start Start: In Vitro Compound Evaluation Cell_Culture 1. Cell Line Culture (e.g., MV4-11, Thyroid Cancer Cells) Start->Cell_Culture Treatment 2. Treat with this compound & Comparators Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot 3b. Western Blot (p-RET, p-FLT3) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, Target Inhibition) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis End End: Determine In Vitro Efficacy Data_Analysis->End

References

Benchmarking AST-487 Against Next-Generation RET Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor AST-487 against next-generation selective RET inhibitors, focusing on preclinical data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and limitations of these agents in RET-driven cancers.

Introduction: The Evolving Landscape of RET Inhibition

The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. While initial therapeutic strategies involved multi-kinase inhibitors (MKIs) with activity against RET, the field has shifted towards highly selective, next-generation RET inhibitors. This guide benchmarks the older MKI, AST-487, against the leading next-generation inhibitors, selpercatinib and pralsetinib, to provide a clear perspective on their preclinical profiles.

Kinase Inhibition Profile: A Head-to-Head Comparison

A direct preclinical comparison of the kinase inhibitory activity of AST-487, selpercatinib, and pralsetinib is crucial for understanding their potency and selectivity. While direct comparative studies are limited, the following tables summarize available data from various sources.

Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)

InhibitorRET (Wild-Type)KDR (VEGFR2)FLT3c-KITc-ABLReference
AST-487 88017052050020[1]
Selpercatinib <1>10,00069>10,000>10,000[2]
Pralsetinib <18160>10,000>10,000[2]

Note: Data for selpercatinib and pralsetinib are representative values from preclinical studies. Direct comparative assays under identical conditions are needed for a definitive assessment.

Key Insights:

  • Potency: Next-generation inhibitors, selpercatinib and pralsetinib, demonstrate significantly higher potency against wild-type RET, with IC50 values in the sub-nanomolar range, as compared to AST-487's IC50 of 880 nM.

  • Selectivity: AST-487 is a multi-kinase inhibitor with activity against several other kinases, including KDR, FLT3, c-KIT, and c-ABL.[1] In contrast, selpercatinib and pralsetinib are highly selective for RET, with minimal off-target activity against a broad panel of kinases.[2] This high selectivity is associated with a more favorable safety profile in clinical settings.[3]

Cellular Activity: Impact on RET-Driven Cancer Cells

The efficacy of RET inhibitors is further evaluated in cellular assays using cancer cell lines harboring RET alterations.

Table 2: Cellular Activity in RET-Altered Cancer Cell Lines (IC50 in nM)

InhibitorCell LineRET AlterationCellular IC50 (nM)Reference
AST-487 TTC634W (MTC)~100-1000[1]
Selpercatinib MTC-T79M918T (MTC)6[2]
Pralsetinib TTC634W (MTC)2[2]

Note: The cellular IC50 values for AST-487 are estimated from graphical data in the cited reference. MTC stands for Medullary Thyroid Carcinoma.

Key Insights:

  • The in vitro cellular data aligns with the kinase inhibition profiles, showing that selpercatinib and pralsetinib are more potent in inhibiting the proliferation of RET-driven cancer cells compared to AST-487.

In Vivo Efficacy: Preclinical Tumor Models

Xenograft models using human cancer cell lines or patient-derived tumors are critical for assessing the in vivo anti-tumor activity of RET inhibitors.

Key Findings from Preclinical In Vivo Studies:

  • AST-487: In a xenograft model using NIH3T3 cells expressing oncogenic RET, AST-487 demonstrated dose-dependent tumor growth inhibition.[1]

  • Selpercatinib and Pralsetinib: Both inhibitors have shown robust and durable tumor growth inhibition, and in some cases, tumor regression in various preclinical models of RET-driven cancers, including those with brain metastases.[2][4]

A matching-adjusted indirect comparison of clinical data from the LIBRETTO-001 (selpercatinib) and ARROW (pralsetinib) trials in RET fusion-positive NSCLC suggested that while outcomes were generally similar, selpercatinib may be associated with a longer progression-free survival and fewer high-grade treatment-related adverse events.[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of RET inhibitors.

In Vitro Kinase Assay (Example using ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials: Recombinant RET kinase, kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitors (AST-487, selpercatinib, pralsetinib), and ADP-Glo™ Kinase Assay kit (Promega).[1]

  • Procedure:

    • Prepare serial dilutions of the test inhibitors.

    • In a 384-well plate, add the test inhibitor or DMSO (vehicle control).

    • Add the RET kinase to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values from the dose-response curves.

Cell Viability Assay (Example using MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials: RET-driven cancer cell line (e.g., TT cells), culture medium, 96-well plates, test inhibitors, and a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test inhibitors or DMSO for a specified duration (e.g., 72 hours).

    • Add the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of the inhibitors in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID), RET-driven cancer cells, Matrigel (optional), test inhibitors formulated for oral gavage or other appropriate administration routes.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test inhibitors or vehicle control daily via oral gavage.

    • Measure tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Visualizing the Mechanisms

RET Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell proliferation, survival, and differentiation.[7] Key pathways include RAS/MAPK, PI3K/AKT, and JAK/STAT.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand GDNF Family Ligand (GFL) GFRa GFRα Co-receptor Ligand->GFRa RET RET Receptor GFRa->RET Binding & Dimerization RET->RET RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg STAT STAT RET->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation STAT->Differentiation Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Candidate Selection Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Proliferation Assay (Cellular IC50) Biochemical_Assay->Cell_Based_Assay Signaling_Assay Downstream Signaling Analysis (Western Blot) Cell_Based_Assay->Signaling_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Signaling_Assay->PK_PD Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_PD->Xenograft Lead_Opt Lead Optimization Xenograft->Lead_Opt Candidate_Selection Candidate Selection for Clinical Development Lead_Opt->Candidate_Selection

References

Safety Operating Guide

Proper Disposal of AST 487: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of AST 487, a multi-kinase inhibitor. Adherence to these procedures will help ensure a safe laboratory environment and compliance with standard regulations.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow prudent laboratory practices for the disposal of all chemical waste. The responsibility for developing and implementing proper disposal methods lies with the user, taking into account the specific conditions of use.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

General Protective and Hygienic Measures:

  • Follow the usual precautionary measures for handling chemicals.

  • Wear protective gloves, clothing, and eye/face protection.

  • Ensure adequate ventilation in the work area.

  • Avoid direct contact with skin and eyes.

  • Do not release into sewers or surface and ground water.

In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Supply fresh air. Consult a doctor in case of complaints.

  • After skin contact: Generally, the product does not irritate the skin.

  • After eye contact: Rinse opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, consult a doctor.

II. Quantitative Data Summary

For easy reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₆H₃₀F₃N₇O₂--INVALID-LINK--
Molecular Weight 529.6 g/mol --INVALID-LINK--
Solubility (DMSO) 30 mg/mL--INVALID-LINK--
Solubility (Ethanol) 20 mg/mL--INVALID-LINK--
Storage (Powder) -20°C for up to 3 years--INVALID-LINK--

III. Step-by-Step Disposal Procedures

The following procedures are based on general best practices for laboratory chemical waste management. It is crucial to consult and adhere to your institution's specific hazardous waste management plan.

Step 1: Waste Identification and Segregation
  • Identify Waste Stream: Designate a specific waste container for this compound and materials contaminated with it.

  • Segregate Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.

    • Keep halogenated and non-halogenated solvent wastes separate, as disposal costs can differ.[1]

    • Collect solid waste (e.g., contaminated gloves, weigh boats, pipette tips) separately from liquid waste.

Step 2: Container Selection and Labeling
  • Choose Appropriate Containers:

    • Use containers that are compatible with the chemical properties of this compound and any solvents used.

    • Ensure containers are in good condition and have a secure, leak-proof lid.[2][3]

  • Properly Label Containers:

    • Clearly label the waste container with "this compound Waste" and the full chemical name: N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-N'-[4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-urea.[4]

    • Include the date when waste was first added to the container.

    • List all components and their approximate percentages, including solvents.

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA):

    • Store waste containers in a designated SAA at or near the point of generation.[2][3]

    • Keep waste containers closed except when adding waste.[2][3][5]

    • Ensure the SAA is away from ignition sources if flammable solvents are present.

  • Secondary Containment:

    • Place liquid waste containers in a secondary containment bin to prevent spills from reaching drains or the floor.[1][5]

Step 4: Disposal Request and Pickup
  • Follow Institutional Procedures:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request through your Environmental Health and Safety (EHS) department.[2]

  • Do Not Dispose via Sink or Trash:

    • Never dispose of this compound or its solutions down the drain or in the regular trash.[5]

    • Evaporation of chemical waste is not an acceptable disposal method.[1]

IV. Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of laboratory waste management should be applied. The following is a generalized protocol for preparing this compound waste for disposal.

Protocol for Collection of Aqueous this compound Waste:

  • Designate a Waste Container: Select a clearly labeled, compatible container for aqueous waste containing this compound.

  • Transfer Waste: Carefully pour or pipette all aqueous solutions containing this compound into the designated waste container.

  • Rinse Contaminated Glassware: Rinse any glassware that came into contact with this compound with a small amount of an appropriate solvent (e.g., ethanol or DMSO, depending on the subsequent waste stream) and add the rinsate to the corresponding waste container.

  • Secure and Store: Securely cap the waste container and place it in the designated SAA.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

AST487_Disposal_Workflow start Generation of This compound Waste identify Identify Waste Type (Solid or Liquid) start->identify segregate Segregate from Other Chemical Waste identify->segregate container_solid Select & Label Solid Waste Container segregate->container_solid Solid container_liquid Select & Label Liquid Waste Container segregate->container_liquid Liquid accumulate_solid Accumulate in SAA container_solid->accumulate_solid accumulate_liquid Accumulate in SAA with Secondary Containment container_liquid->accumulate_liquid request_pickup Request EHS Waste Pickup accumulate_solid->request_pickup accumulate_liquid->request_pickup disposal Proper Disposal by Authorized Personnel request_pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling AST 487

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the multi-kinase inhibitor AST 487 (also known as NVP-AST 487). Following these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

This compound is a potent inhibitor of several tyrosine kinases, including RET, FLT3, KDR, c-Abl, and c-Kit.[1][2][3] While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols and treat the compound with care due to its biological activity.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against potential exposure.

1. Donning PPE:

  • Hand Protection: Wear two pairs of chemotherapy-tested nitrile gloves. Ensure the outer glove cuff extends over the sleeve of the lab coat.

  • Body Protection: A disposable, fluid-resistant gown or a dedicated lab coat with long sleeves and a closed front should be worn.

  • Eye Protection: Use safety glasses with side shields. In situations with a risk of splashing, a full face shield is recommended.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-certified N95 (or higher) respirator is required.

2. Doffing PPE:

  • Gloves: Remove the outer pair of gloves first, turning them inside out.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it away from the body to contain any potential contamination.

  • Eye Protection: Remove eye protection.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • This compound powder should be stored at -20°C for long-term stability (up to 3 years).[3]

  • Solutions of this compound in a solvent can be stored at -80°C for up to one year.[3]

Preparation of Solutions:

  • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.

  • This compound is soluble in DMSO at concentrations up to 100 mg/mL.[3] For cell-based assays, stock solutions are typically prepared in DMSO.

  • For in vivo studies, further dilution in vehicles such as corn oil or a mixture of DMSO, PEG300, Tween-80, and saline may be necessary.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Spill:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Carefully collect the contaminated material into a sealed container for hazardous waste.

    • Clean the spill area with a suitable decontaminating agent.

Disposal Plan

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, and absorbent materials, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Data Presentation

PropertyValueReference
Molecular Formula C₂₆H₃₀F₃N₇O₂[2]
Molecular Weight 529.56 g/mol [2][3]
CAS Number 630124-46-8[2][3]
Solubility in DMSO ≥ 26.5 mg/mL[3]
IC₅₀ (RET) 880 nM[1]
IC₅₀ (FLT3) 520 nM[1]
IC₅₀ (KDR) 170 nM[1]
IC₅₀ (c-Kit) 500 nM[1]
IC₅₀ (c-Abl) 20 nM[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution to obtain a range of desired concentrations.

  • In a multi-well plate, combine the recombinant target kinase (e.g., RET, FLT3), a suitable substrate, and ATP.

  • Add the diluted this compound to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37°C).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., using MTT):

  • Plate cancer cells (e.g., those with activating RET mutations) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (prepared from a DMSO stock and diluted in culture medium). Include a vehicle control (DMSO only).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

AST487_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., RET, FLT3, KDR, c-Kit) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) RTK->Downstream_Signaling AST487 This compound AST487->RTK Inhibits Cellular_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Responses Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock (in DMSO) Start->Prepare_Stock Cell_Culture Plate Cells Start->Cell_Culture Treatment Treat Cells with This compound Dilutions Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Analyze Data (Calculate GI₅₀) Assay->Data_Analysis End End Data_Analysis->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.